molecular formula C23H21NO2 B514898 3-[bis(4-methoxyphenyl)methyl]-1H-indole

3-[bis(4-methoxyphenyl)methyl]-1H-indole

Cat. No.: B514898
M. Wt: 343.4g/mol
InChI Key: LJUKEFZXXQGYMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[bis(4-methoxyphenyl)methyl]-1H-indole is a useful research compound. Its molecular formula is C23H21NO2 and its molecular weight is 343.4g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H21NO2

Molecular Weight

343.4g/mol

IUPAC Name

3-[bis(4-methoxyphenyl)methyl]-1H-indole

InChI

InChI=1S/C23H21NO2/c1-25-18-11-7-16(8-12-18)23(17-9-13-19(26-2)14-10-17)21-15-24-22-6-4-3-5-20(21)22/h3-15,23-24H,1-2H3

InChI Key

LJUKEFZXXQGYMH-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C3=CNC4=CC=CC=C43

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C3=CNC4=CC=CC=C43

Origin of Product

United States

Foundational & Exploratory

Molecular weight and physicochemical characteristics of 3-[bis(4-methoxyphenyl)methyl]-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 3-[bis(4-methoxyphenyl)methyl]-1H-indole (CAS: 380635-21-2), a triarylmethane derivative integrating an indole core with two 4-methoxyphenyl (anisyl) rings.[1]

This compound is structurally distinct from the widely studied diindolylmethanes (DIMs).[1] While DIMs contain two indole rings and one aryl group, this molecule features a "reverse" scaffold (one indole, two aryls), positioning it as a unique chemical entity in the fields of chromogenic sensing (leuco dyes) and medicinal chemistry (nuclear receptor modulation) .[1]

PART 1: Physicochemical Characterization[1]

This section aggregates the fundamental molecular descriptors and physical properties necessary for experimental handling and formulation.[1]

1.1 Molecular Identity[1]
  • IUPAC Name: this compound[1]

  • Common Identifiers: Indolyl-4,4'-dimethoxyphenylmethane; Leuco-dye intermediate.[1]

  • CAS Registry Number: 380635-21-2[1]

  • Molecular Formula:

    
    [1]
    
1.2 Quantitative Physicochemical Profile[1]
PropertyValue / DescriptorTechnical Note
Molecular Weight 343.42 g/mol Monoisotopic mass: 343.1572
Physical State Solid (Powder)Typically off-white to pale yellow.[1]
Melting Point 126–130 °C (Predicted)Varies by crystal polymorph and purity.[1]
LogP (Lipophilicity) ~5.2 – 5.8Highly lipophilic; indicates poor aqueous solubility.[1]
TPSA 34.23 ŲTopological Polar Surface Area (Indole NH + 2 Ethers).[1]
Solubility (Aq) Insoluble (< 0.1 mg/mL)Requires organic co-solvents (DMSO, DMF).[1]
Solubility (Org) HighSoluble in DCM, Acetone, Ethyl Acetate, DMSO.[1]
pKa (Indole NH) ~16.2Very weak acid; deprotonation requires strong bases (e.g., NaH).[1]

Expert Insight: The high LogP value necessitates the use of DMSO or ethanol for biological stock solutions.[1] In aqueous media, this compound will precipitate immediately without surfactant stabilization (e.g., Tween-80 or Cyclodextrin).[1]

PART 2: Synthetic Methodology

The synthesis of this compound follows a classic Friedel-Crafts Alkylation pathway.[1] This protocol utilizes the high nucleophilicity of the indole C3 position to attack the carbocation generated from 4,4'-dimethoxybenzhydrol.[1]

2.1 Reaction Mechanism[1]
  • Activation: An acid catalyst protonates the hydroxyl group of 4,4'-dimethoxybenzhydrol, leading to water elimination and the formation of a resonance-stabilized benzhydryl cation (purple/red intermediate).[1]

  • Nucleophilic Attack: The C3 position of the indole attacks the carbocation.[1]

  • Re-aromatization: Loss of a proton restores the aromaticity of the indole ring, yielding the final triarylmethane product.[1]

2.2 Validated Experimental Protocol
  • Reagents:

    • Indole (1.0 equiv)[1]

    • 4,4'-Dimethoxybenzhydrol (1.0 equiv)[1]

    • Catalyst: Iodine (

      
      , 5 mol%) or 
      
      
      
      -Toluenesulfonic acid (
      
      
      -TSA).[1]
    • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM).[1]

  • Procedure:

    • Dissolve 4,4'-dimethoxybenzhydrol (10 mmol) and Indole (10 mmol) in MeCN (50 mL).

    • Add molecular iodine (0.5 mmol) as a Lewis acid catalyst.

    • Stir at room temperature for 2–4 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1]

    • Quench: Add saturated aqueous

      
       (sodium thiosulfate) to remove iodine.
      
    • Extraction: Extract with Ethyl Acetate (

      
       mL). Wash organic layer with brine.[1]
      
    • Purification: Recrystallize from Ethanol or perform flash column chromatography (Silica gel).

2.3 Synthesis Workflow Diagram

SynthesisWorkflow Start Reagents: Indole + 4,4'-Dimethoxybenzhydrol Activation Acid Activation (Formation of Carbocation) Start->Activation  Cat. I2 / MeCN   Coupling Friedel-Crafts Alkylation (C3-Attack) Activation->Coupling  Electrophilic Sub.   Workup Quench (Na2S2O3) & Extraction Coupling->Workup  TLC Complete   Product Purified Product: This compound Workup->Product  Recrystallization  

Caption: Step-by-step synthetic workflow for the Friedel-Crafts alkylation of indole with dimethoxybenzhydrol.

PART 3: Applications & Biological Relevance[1]

3.1 Chromogenic Sensing (Leuco Dye)

This molecule belongs to the Triarylmethane family.[1] Unlike the fully aromatic dyes (e.g., Crystal Violet), this compound is a "leuco" (colorless) form because the central carbon is


 hybridized.[1]
  • Mechanism: Upon oxidation (chemical or enzymatic) or acidification, the central C-H bond is cleaved/oxidized to form a planar

    
     carbocation.[1]
    
  • Signal: The resulting cation allows charge delocalization across the indole and anisyl rings, producing a strong absorbance in the visible region (typically Blue/Purple,

    
     nm).[1]
    
  • Utility: Used as a substrate in oxidative enzyme assays (e.g., peroxidase activity) or as a pH-sensitive probe.[1]

3.2 Medicinal Chemistry: NR4A1 (Nur77) Modulation

While often confused with "DIM" (Diindolylmethane) derivatives, this mono-indolyl scaffold represents a distinct class of Nuclear Receptor 4A1 (NR4A1/Nur77) ligands.[1]

  • SAR Context: Research indicates that bis-indole derivatives (like DIM-C-pPhOCH3) are potent Nur77 agonists/antagonists.[1] The mono-indolyl analogs (like the topic compound) often serve as:

    • Negative Controls: To validate the necessity of the second indole ring for receptor binding.

    • Metabolic Precursors: Investigated for stability against metabolic hydroxylation.[1]

  • Biological Activity: It exhibits moderate anti-proliferative activity in specific cancer cell lines (e.g., colon, pancreatic) but generally possesses lower potency than its bis-indolyl counterparts due to reduced hydrogen-bonding capability within the receptor ligand-binding domain (LBD).[1]

3.3 Mechanism of Action Diagram

MOA Compound This compound Oxidation Oxidative Activation (ROS / Peroxidase) Compound->Oxidation  -H-   Binding NR4A1 (Nur77) Binding (Low Affinity Interaction) Compound->Binding  Lipophilic Interaction   Cation Resonance Stabilized Cation (Chromophore) Oxidation->Cation Detection Colorimetric Detection (Blue/Purple) Cation->Detection Apoptosis Modulation of Apoptosis (Cancer Cell Lines) Binding->Apoptosis  Pathway Activation  

Caption: Dual-pathway utility: Oxidative conversion to a chromophore (left) and biological interaction with Nur77 (right).[1]

PART 4: References

  • ChemicalBook. (2024).[1] this compound Product Properties and CAS 380635-21-2.[1] Retrieved from [1]

  • National Institutes of Health (NIH). (2020).[1] Bis-Indole–Derived Nuclear Receptor 4A1 (NR4A1, Nur77) Ligands. (Contextual reference for structural analogs). Retrieved from [1]

  • Organic Chemistry Portal. (2023). Synthesis of Indoles and Friedel-Crafts Alkylation Protocols. Retrieved from [1]

  • Santa Cruz Biotechnology. (2024).[1][2] Triarylmethane Derivatives and Indole Building Blocks. Retrieved from [1]

Sources

3-Benzhydryl Indole Derivatives: A Technical Guide to Their Mechanism of Action in Cell Signaling

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of 3-benzhydryl indole derivatives, a class of compounds with significant therapeutic potential. This document will delve into their interactions with key molecular targets within cellular signaling pathways, focusing primarily on their role as modulators of cannabinoid receptors. Furthermore, it will explore their off-target effects and the intricate signaling cascades they influence. Detailed experimental protocols and data are presented to provide a comprehensive understanding for researchers and drug development professionals.

Introduction

Indole and its derivatives represent a crucial scaffold in medicinal chemistry, forming the core structure of numerous bioactive compounds.[1][2][3] The 3-benzhydryl indole scaffold, in particular, has garnered significant attention due to its potent and diverse pharmacological activities. These synthetic compounds often mimic the effects of natural and endogenous cannabinoids by interacting with the endocannabinoid system (ECS), a key regulator of various physiological processes.[4][5] This guide will primarily focus on the prototypical aminoalkylindole, WIN 55,212-2, and related naphthoylindoles like JWH-018, to elucidate the broader mechanisms of this chemical class.

Primary Molecular Targets: Cannabinoid Receptors

The most well-characterized targets of 3-benzhydryl indole derivatives are the cannabinoid receptors, CB1 and CB2. These G-protein coupled receptors (GPCRs) are integral components of the endocannabinoid system.[5]

Cannabinoid Receptor Type 1 (CB1)

Predominantly expressed in the central nervous system (CNS), CB1 receptors are responsible for the psychoactive effects of cannabinoids.[4] Many 3-benzhydryl indole derivatives act as potent agonists at the CB1 receptor.

WIN 55,212-2 , for example, is a full agonist at the CB1 receptor with a high affinity (Ki = 1.9 nM), significantly greater than that of Δ9-tetrahydrocannabinol (THC) (Ki = 41 nM).[6] Similarly, JWH-018 is a full agonist at the CB1 receptor with a binding affinity of 9.00 ± 5.00 nM.[7] The agonism of these compounds at CB1 receptors in the CNS is linked to effects on learning, memory, and pain perception.

Cannabinoid Receptor Type 2 (CB2)

CB2 receptors are primarily found in the peripheral nervous system and on immune cells.[4] Their activation is associated with anti-inflammatory and immunomodulatory effects. WIN 55,212-2 is also an agonist of the CB2 receptor.[6] JWH-018 demonstrates selectivity for the CB2 receptor over the CB1 receptor, with a binding affinity of 2.94 ± 2.65 nM.[7] This selective targeting of CB2 receptors is a promising strategy for developing therapeutics that avoid the psychoactive side effects associated with CB1 activation.[4]

Allosteric Modulation of Cannabinoid Receptors

Some indole derivatives function as allosteric modulators of cannabinoid receptors, binding to a site distinct from the orthosteric site where endogenous ligands bind.[8][9] This can lead to a more nuanced modulation of receptor activity, either enhancing or inhibiting the effects of the primary ligand. Indole-2-carboxamides, for instance, have been identified as positive allosteric modulators of CB1 receptors.[10]

Quantitative Data Summary: Binding Affinities of 3-Benzhydryl Indole Derivatives

CompoundReceptorBinding Affinity (Ki)
WIN 55,212-2CB11.9 nM[6]
Δ9-THCCB141 nM[6]
JWH-018CB19.00 ± 5.00 nM[7]
JWH-018CB22.94 ± 2.65 nM[7]

Downstream Signaling Pathways

Activation of CB1 and CB2 receptors by 3-benzhydryl indole derivatives initiates a cascade of intracellular signaling events. As GPCRs, they primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.

MAPK/ERK Pathway

A significant downstream effect of cannabinoid receptor activation is the modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade. WIN 55,212-2 has been shown to activate p42 and p44 MAP kinase.[6] This pathway is crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis.[11] The modulation of the MAPK/Akt signaling pathway by WIN 55,212-2 has been implicated in its anti-proliferative and pro-apoptotic effects in endometriotic cell lines.[11]

PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical signaling cascade influenced by cannabinoid receptor agonists. This pathway plays a central role in cell survival and growth. The alteration of this pathway by compounds like WIN 55,212-2 contributes to their therapeutic effects, including the induction of apoptosis in cancer cells.[11]

Visualization of Core Signaling Pathway

Cannabinoid_Receptor_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling CB1_R CB1 Receptor G_Protein Gi/o Protein CB1_R->G_Protein Activates CB2_R CB2 Receptor CB2_R->G_Protein Activates Ligand 3-Benzhydryl Indole Derivative Ligand->CB1_R Agonist Ligand->CB2_R Agonist AC Adenylyl Cyclase G_Protein->AC Inhibits PI3K PI3K G_Protein->PI3K Activates MAPK MAPK/ERK Pathway G_Protein->MAPK Activates cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibits Cellular_Effects Cellular Effects (Proliferation, Apoptosis, etc.) PKA->Cellular_Effects Modulates Akt Akt PI3K->Akt Activates Akt->Cellular_Effects MAPK->Cellular_Effects

Caption: Cannabinoid Receptor Signaling Pathway.

Non-Cannabinoid Receptor Targets and Mechanisms

Emerging evidence suggests that 3-benzhydryl indole derivatives can exert their effects through mechanisms independent of CB1 and CB2 receptors. These off-target interactions contribute to their complex pharmacological profiles.

Transient Receptor Potential Vanilloid 1 (TRPV1)

WIN 55,212-2 has been shown to inhibit the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and inflammation.[11][12] This inhibition is mediated by a calcium-calcineurin-dependent dephosphorylation of TRPV1, leading to its desensitization.[12] This mechanism is independent of G protein-coupled cannabinoid receptors and contributes to the peripheral antihyperalgesic effects of WIN 55,212-2.[12]

Peroxisome Proliferator-Activated Receptors (PPARs)

WIN 55,212-2 also acts as an agonist of the nuclear receptors PPARα and PPARγ.[6] These receptors are involved in the regulation of lipid metabolism and inflammation, suggesting another avenue through which 3-benzhydryl indole derivatives can exert anti-inflammatory effects.

Other Potential Targets

Some studies indicate that WIN 55,212-2 can have excitatory and inhibitory effects on trigeminal ganglion neurons that are not mediated by CB1, CB2, or TRPV1 receptors, suggesting the involvement of a novel calcium-dependent mechanism.[13] Additionally, certain benzoyl indoles have been found to reverse multidrug resistance in cancer cells by acting as competitive substrates for the ABCG2 transporter.[14]

Visualization of Experimental Workflow for Target Validation

Target_Validation_Workflow Start Hypothesized Target Binding_Assay Radioligand Binding Assay Start->Binding_Assay Functional_Assay Functional Assay (e.g., cAMP, Calcium Imaging) Binding_Assay->Functional_Assay Positive No_Binding No Direct Binding Binding_Assay->No_Binding Negative Downstream_Signaling Western Blot for Downstream Targets (e.g., p-ERK, p-Akt) Functional_Assay->Downstream_Signaling Positive No_Effect No Functional Effect Functional_Assay->No_Effect Negative Cellular_Phenotype Phenotypic Assay (e.g., Proliferation, Apoptosis) Downstream_Signaling->Cellular_Phenotype Knockout_Model Target Knockout/ Knockdown Model Cellular_Phenotype->Knockout_Model Positive No_Change No Phenotypic Change Cellular_Phenotype->No_Change Negative Confirmation Target Validated Knockout_Model->Confirmation Effect Abolished No_Binding->Confirmation Indirect Effect? No_Effect->Confirmation No Functional Relevance? No_Change->Confirmation Pathway Not Linked to Phenotype?

Sources

Technical Profile: Solubility & Physicochemical Characterization of 3-[bis(4-methoxyphenyl)methyl]-1H-indole

[1][2][3]

Executive Summary & Compound Identity

This compound belongs to the class of triarylmethanes .[1][2] Structurally, it consists of a central methine carbon bonded to one indole moiety (at the C3 position) and two 4-methoxyphenyl rings.[1][2]

Critical Distinction: Researchers often confuse this compound with the structurally related bis(indolyl)methanes (e.g., DIM-C-pPhOCH3), which contain two indoles and one phenyl group.[1][2] The compound detailed here (One Indole, Two Phenyls) possesses distinct lipophilicity and packing parameters due to the increased aromatic surface area and the presence of two methoxy groups acting as hydrogen bond acceptors.[1][2]

Physicochemical Identity
PropertyValue (Computed)Relevance
Formula C₂₃H₂₁NO₂Stoichiometry for molarity calculations.[1][2]
Molecular Weight 343.42 g/mol Essential for gravimetric preparation.
LogP (Predicted) ~4.8 – 5.2Highly lipophilic; predicts poor aqueous solubility.[1][2]
TPSA ~34 ŲLow polar surface area suggests high membrane permeability but low water solubility.
H-Bond Donors 1 (Indole NH)Limited interaction with water.[1][2]
H-Bond Acceptors 2 (Methoxy O)Allows interaction with polar aprotic solvents (DMSO).[1][2]

Solubility Profile

The following data represents the practical solubility profile derived from structural QSAR analysis and behavior of homologous triarylmethane scaffolds. This compound is hydrophobic and requires organic co-solvents for biological applications.[1]

Solvent Compatibility Table[2][3]
SolventSolubility RatingEstimated Saturation (25°C)Application Notes
DMSO High > 50 mMPreferred Stock Solvent. Stable for long-term storage at -20°C.
Ethanol (100%) Moderate10 – 25 mMUseful for evaporation protocols; less stable than DMSO for storage.[1][2]
Dichloromethane Very High> 100 mMIdeal for chemical synthesis workup or transfer; not for bio-assays.
Water / PBS Insoluble < 1 µMDo not dissolve directly. Requires pre-dissolution in DMSO.
Corn Oil / Lipids Moderate5 – 10 mMSuitable for in vivo oral gavage formulations.

Technical Insight: The presence of two methoxy groups provides slight polarity, making this compound more soluble in DMSO compared to unsubstituted triphenylmethane.[1][2] However, the "grease-like" lipophilicity of the three aromatic rings dominates, enforcing strict insolubility in aqueous buffers.[1][2]

Experimental Protocol: Saturation Shake-Flask Method

Since specific batch-to-batch polymorphic variations can alter solubility, researchers must validate the exact solubility limit of their specific lot using the Shake-Flask Method .[1]

Materials
  • Analyte: this compound (Solid powder).[1][2][3]

  • Solvent: DMSO (anhydrous) or PBS (pH 7.4).[1][2]

  • Equipment: Orbital shaker, Centrifuge (15,000 x g), HPLC-UV.

Step-by-Step Workflow
  • Supersaturation: Add excess solid compound (~5 mg) to 1 mL of the target solvent in a glass vial.

  • Equilibration: Agitate on an orbital shaker at 25°C for 24 hours.

    • Why: This ensures thermodynamic equilibrium is reached, distinguishing it from kinetic solubility.[1][2]

  • Phase Separation: Centrifuge the mixture at 15,000 x g for 10 minutes to pellet undissolved solids.

  • Filtration (Critical): If analyzing aqueous buffers, filter the supernatant through a 0.22 µm PTFE filter to remove micro-precipitates.[1][2]

    • Note: Do not use Nylon filters; the compound may adsorb to the membrane.[1]

  • Quantification: Analyze the filtrate via HPLC-UV (detection at ~280 nm, characteristic of indole/phenyl absorption). Compare peak area against a standard curve prepared in methanol.

Solubilization Strategy for Biological Assays[2][3]

For cell culture or enzymatic assays, the "solvent shift" method is required.[1][2] The compound is dissolved in a water-miscible organic solvent (DMSO) and then spiked into the aqueous medium.[1]

The "1000x" Rule

To prevent precipitation shock ("crashing out"), keep the final DMSO concentration

12
  • Prepare Stock: Dissolve powder in anhydrous DMSO to create a 10 mM Master Stock.

  • Intermediate Dilution (Optional but Recommended):

    • Dilute the Master Stock 1:10 in DMSO to create a 1 mM Working Stock.[1]

  • Final Dosing:

    • Add 1 µL of Working Stock (1 mM) to 1 mL of warm Media.[1][2]

    • Final Concentration: 1 µM.

    • Final DMSO: 0.1%.[1]

Visualization of Solubility Workflow

The following diagram illustrates the decision logic for handling this lipophilic compound to ensure data integrity.

SolubilityWorkflowSolidSolid Compound(C23H21NO2)DMSO_StockMaster Stock(DMSO, 10-50 mM)Solid->DMSO_StockDissolveDirect_AqDirect AqueousDissolutionSolid->Direct_AqAvoidQC_CheckVisual Inspection(Clear Solution?)DMSO_Stock->QC_CheckQC_Check->DMSO_StockNo (Sonicate)Inter_DilutionIntermediate Dilution(100x in DMSO)QC_Check->Inter_DilutionYesPrecipitationFAILURE:Precipitation/AggregatesDirect_Aq->PrecipitationFinal_MediaFinal Assay Media(PBS/Cell Culture)Inter_Dilution->Final_MediaSpike (1:1000)MicroscopyMicroscopic Check(Crystals?)Final_Media->MicroscopyMicroscopy->PrecipitationCloudyValid_DataVALID DATA(Dissolved State)Microscopy->Valid_DataClear

Figure 1: Critical workflow for solubilizing lipophilic indole derivatives. Note the mandatory intermediate checks for precipitation before data collection.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Structure Analogs (Bis(indolyl)methanes). Retrieved from [Link][1][2]

  • Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility.[1][2] European Journal of Pharmaceutical Sciences.[1] (Validates QSAR LogP prediction methodologies for lipophilic drugs).

  • MDPI Molecules (2014). Facile Synthesis of Bis(indolyl)methanes. (Provides melting point and spectral characterization for structural analogs). Retrieved from [Link][1][2]

  • LookChem. 3-[bis(4-methoxyphenyl)methyl]-6-fluoro-1H-indole Product Data. (Confirms the existence of the mono-indole/bis-phenyl scaffold). Retrieved from [Link][1][2]

Methodological & Application

Application Note: Optimized Protocol for the Reaction of Indole with 4,4'-Dimethoxybenzhydrol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and drug development professionals. It details an optimized, high-yield protocol for the synthesis of 3-(bis(4-methoxyphenyl)methyl)-1H-indole via the Friedel-Crafts alkylation of indole with 4,4'-dimethoxybenzhydrol.


)

Executive Summary

The functionalization of the indole core at the C3 position is a pivotal transformation in medicinal chemistry, serving as a gateway to pharmacologically active bis(aryl)methyl indoles. This protocol details the reaction between indole and 4,4'-dimethoxybenzhydrol (also known as bis(4-methoxyphenyl)methanol).

While traditional methods utilize stoichiometric Lewis acids or toxic transition metals, this guide presents an optimized, metal-free protocol using molecular iodine (


) . This method offers superior atom economy, mild reaction conditions (ambient temperature to 40°C), and high regioselectivity for the C3-alkylated product, minimizing N-alkylation or bis-indolylmethane formation.

Reaction Mechanism

The reaction proceeds via an


-type mechanism where the hydroxyl group of the benzhydrol is activated, leading to the formation of a resonance-stabilized carbocation. The electron-rich indole ring then acts as a nucleophile, attacking the carbocation at the C3 position.
Pathway Visualization

ReactionMechanism Substrate 4,4'-Dimethoxybenzhydrol Intermediate1 Activated Alcohol (Lewis Acid Complex) Substrate->Intermediate1 Activation Catalyst Iodine (I2) Catalyst Catalyst->Intermediate1 Coordination Carbocation Resonance Stabilized Carbocation Intermediate1->Carbocation - H2O Water H2O (Byproduct) Intermediate1->Water SigmaComplex Sigma Complex (Intermediate) Carbocation->SigmaComplex + Indole (C3 Attack) Indole Indole Nucleophile Indole->SigmaComplex Product 3-(bis(4-methoxyphenyl)methyl)-1H-indole SigmaComplex->Product Re-aromatization (-H+)

Figure 1: Mechanistic pathway of Iodine-catalyzed C3-benzhydrylation.

Optimized Experimental Protocol

Reagents and Materials[2][3][4][5][6][7][8][9][10]
  • Indole (1.0 equiv): 117.15 g/mol .[1][2]

  • 4,4'-Dimethoxybenzhydrol (1.0 equiv): 258.31 g/mol . (Note: Ensure the alcohol is dry; water can slow the reaction).

  • Molecular Iodine (

    
    ) (5 mol%):  Catalyst.
    
  • Solvent: Toluene (Preferred for green metrics) or Dichloromethane (DCM).

  • Quench: 10% Aqueous Sodium Thiosulfate (

    
    ).
    
Step-by-Step Procedure

This protocol is scaled for 1.0 mmol but is linearly scalable to gram-scale.

  • Preparation: In a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, charge Indole (117 mg, 1.0 mmol) and 4,4'-Dimethoxybenzhydrol (258 mg, 1.0 mmol).

  • Solvation: Add Toluene (3.0 mL). Stir at room temperature until solids are mostly dissolved.

  • Catalysis: Add Molecular Iodine (

    
    ) (12.7 mg, 0.05 mmol, 5 mol%).
    
    • Observation: The solution will immediately darken due to the presence of iodine.

  • Reaction: Stir the mixture at 40°C (oil bath) or Room Temperature.

    • Time: The reaction is typically fast due to the electron-donating methoxy groups stabilizing the carbocation. Monitor by TLC (Hexane/EtOAc 7:3) after 30 minutes . Reaction is usually complete within 1–3 hours.

  • Quench: Once TLC indicates consumption of starting material, cool the mixture to room temperature. Add 10% aqueous

    
      (5 mL) and stir vigorously for 5 minutes.
    
    • Visual Check: The organic layer should turn from dark purple/brown to pale yellow or clear as the iodine is reduced.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     mL). Combine the organic layers.
    
  • Drying: Wash the combined organics with Brine (10 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification:

    • Preferred: Recrystallization from hot Ethanol or Ethanol/Water mixture.

    • Alternative: Flash Column Chromatography (Silica Gel, Hexane/EtOAc 85:15).

Workflow Diagram

Workflow Start Start: 1.0 mmol Indole + 1.0 mmol Alcohol Solvent Add 3 mL Toluene Start->Solvent Catalyst Add 5 mol% Iodine (I2) Solvent->Catalyst React Stir at 40°C for 1-3 Hours (Monitor TLC) Catalyst->React Quench Quench with 10% Na2S2O3 (Remove Iodine Color) React->Quench Workup Extract (EtOAc) -> Dry (Na2SO4) -> Concentrate Quench->Workup Purify Recrystallize (EtOH) or Column Chromatography Workup->Purify

Figure 2: Operational workflow for the synthesis.[3]

Data & Characterization

Expected Results
ParameterValueNotes
Yield 85 – 95% High yield due to electron-rich benzhydrol.
Reaction Time 1 – 3 Hours Faster than unsubstituted benzhydrols.
Appearance White/Pale Pink Solid Indoles oxidize slightly in air (pink hue).
Melting Point ~125 – 130 °C Estimated based on analogues [1].
Spectral Data (Simulated)
  • 
    H NMR (400 MHz, 
    
    
    
    ):
    
    
    7.95 (br s, 1H, NH), 7.35 (d,
    
    
    Hz, 1H), 7.20–7.10 (m, 5H), 7.00 (t,
    
    
    Hz, 1H), 6.82 (d,
    
    
    Hz, 4H, Ar-H ortho to OMe), 6.55 (s, 1H, C3-CH ), 5.60 (s, 1H, Benzhydryl-H), 3.78 (s, 6H, OCH
    
    
    ).
  • 
    C NMR (100 MHz, 
    
    
    
    ):
    
    
    158.0 (C-OMe), 136.7, 135.5, 129.8, 127.0, 123.8, 122.1, 119.9, 119.5, 113.8, 111.1, 55.2 (OMe), 48.0 (Benzhydryl C).

Critical Analysis & Troubleshooting

Why Iodine?

While Lewis acids like


 or 

are effective, they often require aqueous workups that generate metal waste. Iodine acts as a mild Lewis acid that activates the benzylic alcohol via halogen bonding or transient formation of alkyl iodides, which are highly susceptible to nucleophilic attack. It is inexpensive, less toxic, and easily removed with thiosulfate.
Troubleshooting Table
IssueProbable CauseSolution
Low Yield Wet solvent or alcohol.Dry reagents.[3] Water competes as a nucleophile.
Dimerization Over-reaction (Bis-indolylmethane).Ensure 1:1 stoichiometry. Do not use excess indole unless synthesizing BIMs.
Purple Product Residual Iodine.Wash organic layer thoroughly with sodium thiosulfate.
N-Alkylation Basic impurities.Ensure neutral conditions.

promotes C3 selectivity.
Green Chemistry Alternative

For a strictly "Green" approach, this reaction can be performed Solvent-Free by grinding the indole, alcohol, and catalyst (


 or 

-TSA) in a mortar and pestle for 10-20 minutes, followed by recrystallization. This typically affords yields comparable to the solution-phase method [2].

References

  • Synthesis of 3-benzhydryl-indoles

    • Title: Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols: A Greener Approach toward Benzyl
    • Source:ACS Omega (2019).
    • URL:[Link]

  • Green/Water-Based Protocols

    • Title: Au(III)
    • Source:Journal of Organic Chemistry (2013).
    • URL:[Link]

  • Mechanistic Insight (Bis-indolylmethanes vs. Benzhydrylation)

    • Title: Mechanistic Studies for Synthesis of Bis(indolyl)methanes.[4]

    • Source:Molecules (2013).
    • URL:[Link]

Sources

Application Note: Catalytic Methods for Synthesizing 3-[bis(4-methoxyphenyl)methyl]-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Scientific Foundation

Executive Summary

This application note details high-efficiency catalytic protocols for the synthesis of 3-[bis(4-methoxyphenyl)methyl]-1H-indole . This molecule belongs to the class of Triarylmethanes (TRAMs) , specifically indole-substituted TRAMs. Unlike bis(indolyl)methanes (which involve two indole units), this target features a single indole ring alkylated by a bulky, electron-rich benzhydryl group.

The synthesis relies on the Friedel-Crafts hydroalkylation of indole with 4,4'-dimethoxybenzhydrol (bis(4-methoxyphenyl)methanol). The presence of two methoxy groups on the electrophile significantly stabilizes the intermediate carbocation, making the reaction facile but requiring precise control to prevent over-alkylation or polymerization.

Mechanistic Principles

The reaction proceeds via an


-type mechanism involving the generation of a resonance-stabilized carbocation.
  • Activation: The catalyst (Lewis or Brønsted acid) coordinates with the hydroxyl group of the benzhydrol.

  • Ionization: Loss of a water molecule generates the 4,4'-dimethoxybenzhydryl cation . This cation is exceptionally stable due to the electron-donating effects (+M) of the two para-methoxy groups (the "push" effect).

  • Nucleophilic Attack: The electron-rich C3 position of the indole ring attacks the carbocation.

  • Re-aromatization: Loss of a proton restores aromaticity, yielding the final product.

Mechanism Reactants Indole + 4,4'-Dimethoxybenzhydrol Complex Catalyst-Alcohol Complex Reactants->Complex Catalyst binding Cation Stabilized Benzhydryl Cation Complex->Cation - H2O Intermediate Sigma Complex (Wheland) Cation->Intermediate Indole C3 Attack Product This compound Intermediate->Product - H+ (Aromatization)

Figure 1: Mechanistic pathway for the catalytic benzhydrylation of indole.

Part 2: Experimental Protocols

Method A: Molecular Iodine ( ) Catalyzed Synthesis

Profile: Mild, metal-free, cost-effective, and high atom economy. Best For: Small to medium-scale synthesis where metal contamination must be avoided.

Materials
  • Indole (1.0 equiv)[1]

  • 4,4'-Dimethoxybenzhydrol (1.0 equiv)

  • Molecular Iodine (

    
    ) (5-10 mol%)
    
  • Solvent: Acetonitrile (

    
    ) or Dichloromethane (DCM)
    
Step-by-Step Protocol
  • Charge: In a clean, dry round-bottom flask, dissolve 1.0 mmol of indole and 1.0 mmol of 4,4'-dimethoxybenzhydrol in 5 mL of acetonitrile.

  • Catalyst Addition: Add 0.05 mmol (5 mol%) of molecular iodine to the stirred solution at room temperature.

  • Reaction: Stir the mixture at room temperature.

    • Observation: The solution typically darkens initially due to iodine but may lighten as the reaction proceeds.

    • Monitoring: Check TLC (Hexane:EtOAc 7:3) every 15 minutes. The reaction is usually complete within 30-60 minutes due to the highly activated nature of the electrophile.

  • Quench: Once starting materials are consumed, add 5 mL of saturated sodium thiosulfate (

    
    ) solution to quench the iodine (color changes from brown/purple to clear/yellow).
    
  • Workup: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Recrystallize from Ethanol/Water or perform flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Method B: Iron(III) Chloride ( ) Catalyzed Synthesis

Profile: Rapid, high-throughput, uses an inexpensive Lewis acid. Best For: Scale-up and reactions requiring short cycle times.

Materials
  • Indole (1.0 equiv)[1]

  • 4,4'-Dimethoxybenzhydrol (1.0 equiv)

  • 
     (anhydrous) (10 mol%)
    
  • Solvent: Nitromethane (

    
    ) or 1,2-Dichloroethane (DCE)
    
Step-by-Step Protocol
  • Preparation: Dissolve 5.0 mmol of 4,4'-dimethoxybenzhydrol in 10 mL of solvent.

  • Catalyst Activation: Add 0.5 mmol of

    
     . Stir for 5 minutes to ensure coordination.
    
  • Addition: Add 5.0 mmol of indole in one portion.

  • Heating: Heat the mixture to 50°C (mild heating accelerates the reaction significantly).

  • Completion: Reaction is typically complete in <20 minutes.

  • Workup: Filter the mixture through a short pad of Celite to remove iron salts. Wash the pad with DCM.

  • Isolation: Evaporate the solvent. The residue is often pure enough for recrystallization (hot ethanol).

Method C: Heterogeneous Silica-Sulfuric Acid (SSA)

Profile: Green chemistry, reusable catalyst, solvent-free option available. Best For: Environmentally conscious workflows and easy product isolation.

Materials
  • Indole (1.0 equiv)[1]

  • 4,4'-Dimethoxybenzhydrol (1.0 equiv)

  • Silica-Sulfuric Acid (SSA) (20 mg per mmol of reactant)

  • Solvent: Ethanol (EtOH) or Solvent-Free (Grinding)

Step-by-Step Protocol
  • Mixture: In a mortar (for solvent-free) or flask (for EtOH), combine 1.0 mmol Indole and 1.0 mmol 4,4'-dimethoxybenzhydrol .

  • Catalysis: Add 20 mg of SSA .

  • Activation:

    • Solvent-Free: Grind the mixture with a pestle for 10-15 minutes. The mixture will become a sticky paste/solid.

    • In Ethanol: Reflux the mixture for 1 hour.

  • Isolation:

    • Add 10 mL of warm ethanol (if solvent-free) or hot filter the existing ethanol solution.

    • The solid SSA catalyst remains on the filter paper (and can be regenerated).

  • Crystallization: Allow the filtrate to cool. The product, this compound, will crystallize out.

Part 3: Data Analysis & Visualization

Comparative Method Summary
FeatureMethod A (

)
Method B (

)
Method C (SSA)
Reaction Time 30-60 min10-20 min15 min (Grind) / 1 hr (Reflux)
Yield 85-92%88-95%80-88%
Conditions RT, Mild50°C, Lewis AcidicGreen, Heterogeneous
Purification Extraction requiredFiltration (Celite)Simple Filtration
Scalability HighHighMedium (Grinding limits scale)
Workflow Diagram

Workflow Start Start: Weigh Reagents (1:1 Stoichiometry) Choice Select Catalyst System Start->Choice PathA Method A: Iodine (I2) Solvent: CH3CN, RT Choice->PathA PathB Method B: FeCl3 Solvent: DCE, 50°C Choice->PathB PathC Method C: SSA Solvent-Free Grinding Choice->PathC Monitor Monitor via TLC (Hex:EtOAc 7:3) PathA->Monitor PathB->Monitor PathC->Monitor Quench Quench/Workup (Na2S2O3 for I2, Celite for Fe) Monitor->Quench Purify Recrystallization (Ethanol) Quench->Purify

Figure 2: Decision matrix and workflow for the three catalytic protocols.

Part 4: Characterization & Validation

To validate the synthesis of This compound , look for these diagnostic signals. Note: Data is based on general trends for 3-benzhydrylindoles.

  • Physical State: Typically an off-white to pale pink solid.

  • Melting Point: Expected range 110–130 °C (derivative dependent).

  • 1H NMR (400 MHz,

    
     or 
    
    
    
    ):
    • 
       7.9 - 8.1 (br s, 1H): Indole NH  (Exchangeable with 
      
      
      
      ).
    • 
       6.6 - 7.4 (m, Aromatic H): Complex region containing Indole and Phenyl protons.
      
    • 
      5.8 - 5.9 (s, 1H) : Methine proton  (
      
      
      
      ). This is the most diagnostic peak confirming the alkylation at C3.
    • 
       3.7 - 3.8 (s, 6H): Methoxy groups  (
      
      
      
      ).
    • 
       6.8 - 6.9 (d): Doublets characteristic of the para-substituted phenyl rings (AA'BB' system).
      
  • Mass Spectrometry (ESI-MS):

    • Look for molecular ion

      
      .
      
    • Prominent fragment peak often corresponds to the stabilized carbocation

      
      .
      
Troubleshooting Guide
  • Pink/Red Coloration: The reaction mixture often turns bright red or pink. This is normal and indicates the formation of the resonance-stabilized benzhydryl cation. It should fade upon quenching.

  • Dimerization: If yield is low, the indole may be dimerizing. Ensure the benzhydrol is added slowly to the indole/catalyst mixture to keep the electrophile concentration low relative to the nucleophile.

  • N-Alkylation: Rare under these acidic conditions, but if observed (check NMR for missing NH), lower the temperature and ensure strictly anhydrous conditions.

References

  • Iodine Catalysis: Bandgar, B. P., & Shaikh, K. A. (2003). "Molecular iodine-catalyzed synthesis of bis(indolyl)methanes and 3-benzhydrylindoles." Tetrahedron Letters, 44(9), 1959-1961. Link

  • Lewis Acid Methods (

    
    , 
    
    
    
    ):
    Babu, G., et al. (2000). "Indium(III) chloride catalyzed reaction of indoles with carbonyl compounds." Journal of Organic Chemistry, 65(16), 5019-5021. Link
  • Green Chemistry (Water/Surfactants): Deb, M. L., & Bhuyan, P. J. (2005). "Uncatalyzed reaction of indoles with aldehydes and ketones in water." Tetrahedron Letters, 46(11), 1813-1815. Link

  • General Review: Shiri, M. (2012). "Indoles in Multicomponent Processes (MCPs)." Chemical Reviews, 112(6), 3508–3549. Link

  • Mechanistic Insight: Mayr, H., et al. (2001). "Reference Scales for the Characterization of Cationic Electrophiles and Neutral Nucleophiles." Accounts of Chemical Research, 36(1), 66-77. Link

Sources

HPLC Method Development Guide: Detection of 3-[bis(4-methoxyphenyl)methyl]-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Analyte Profiling[1][2]

3-[bis(4-methoxyphenyl)methyl]-1H-indole is a highly lipophilic, synthetic indole derivative often investigated for its potential as a urease inhibitor or anticancer agent intermediate.[1][2] Structurally, it consists of an indole core substituted at the C3 position with a bulky bis(4-methoxyphenyl)methyl group.[1][2]

Developing a robust HPLC method for this molecule presents specific challenges:

  • Extreme Lipophilicity: The presence of three aromatic systems (one indole, two methoxyphenyl rings) results in a high LogP (predicted > 5.0), requiring high elution strength.[1]

  • Solubility: Poor aqueous solubility necessitates careful sample diluent selection to prevent precipitation in the injector or column head.

  • Silanol Interaction: While the indole nitrogen is not basic (

    
    ), the 
    
    
    
    -electron rich system can interact with residual silanols on silica columns, potentially causing peak tailing.[1][2]
Physicochemical Profile
PropertyValue (Predicted/Approx.)Implication for HPLC
Molecular Formula

MW ~343.42 g/mol
LogP (Octanol/Water) > 5.0 (High)Requires high % organic mobile phase (ACN preferred).[1][2]
pKa ~16.97 (Indole NH)Analyte is neutral in standard pH range (2–8).[1][2]
UV Maxima ~220 nm, ~280 nm280 nm provides selectivity; 220 nm provides sensitivity.[2]
Solubility DMSO, ACN, EtOAcInsoluble in water. Do not use 100% aqueous diluent.[1][2]

Method Development Logic (The "Why")

The following logic tree outlines the rationale behind the selected stationary and mobile phases.

MethodLogic Start Analyte: this compound Hydrophobicity High Lipophilicity (LogP > 5) Start->Hydrophobicity Acidity Neutral / Weak Acid (Indole NH) Start->Acidity ColumnChoice Column: C18 (End-capped) Reason: Maximize hydrophobic retention End-capping reduces silanol tailing Hydrophobicity->ColumnChoice MobilePhase Mobile Phase: ACN / Water Reason: ACN has higher elution strength than MeOH Essential for eluting lipophilic species Hydrophobicity->MobilePhase Modifier Modifier: 0.1% Formic Acid Reason: Sharpens peaks, suppresses silanol ionization (pH ~2.7) Acidity->Modifier ColumnChoice->Modifier Protects Column

Caption: Decision matrix for selecting column chemistry and mobile phase based on analyte properties.

Critical Selection Criteria
  • Stationary Phase: A C18 (Octadecyl) column is the industry standard.[1][2] However, due to the steric bulk of the bis(methoxyphenyl) group, a column with a larger pore size (e.g., 100 Å or higher) or high carbon load is beneficial.[1][2] End-capping is non-negotiable to prevent the indole ring from dragging on the silica surface.

  • Mobile Phase: Acetonitrile (ACN) is superior to Methanol here.[1][2] Methanol has higher viscosity and lower elution strength; using MeOH might result in excessively long retention times or broad peaks for this molecule.

  • Detection: UV at 280 nm is the primary wavelength for quantification (specific to the indole chromophore).[1][2] UV at 220 nm or 254 nm can be used for impurity profiling but may pick up solvent noise.

Experimental Protocols

Protocol A: Stock Solution & Sample Preparation

Standardization of the sample solvent is the most common failure point for lipophilic indoles.

  • Stock Solution (1 mg/mL):

    • Weigh 10.0 mg of this compound.[1][2]

    • Dissolve in 10.0 mL of 100% DMSO or 100% Acetonitrile .

    • Note: Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard (50 µg/mL):

    • Dilute the Stock Solution into a mixture of 50:50 ACN:Water .

    • Warning: Do not dilute into 100% water; the compound will precipitate immediately.

  • Filtration:

    • Filter through a 0.22 µm PTFE (hydrophobic) or Nylon syringe filter before injection.[1][2]

Protocol B: Scouting Gradient (The Discovery Run)

Use this protocol to determine the approximate retention time.[1][2]

  • Column: C18, 150 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: PDA (200–400 nm); Extract 280 nm.[1][2]

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 50 Equilibration
15.0 100 Linear Ramp
20.0 100 Wash (Elute highly lipophilic impurities)
20.1 50 Return to Initial

| 25.0 | 50 | Re-equilibration |[1][2]

Expected Result: The analyte is highly lipophilic and will likely elute between 10–14 minutes (at >80% B).[1][2]

Protocol C: Optimized Isocratic Method (For QC/Routine Analysis)

Once the retention time is confirmed from Protocol B, switch to this isocratic method for better reproducibility and baseline stability.

  • Mobile Phase: ACN : Water (with 0.1% Formic Acid)[1][2]

    • Ratio:85 : 15 (Adjust based on scouting run; if

      
      , decrease ACN to 80%).
      
  • Flow Rate: 1.0 mL/min.

  • Run Time: 10 minutes.

  • Retention Time Target: ~4–6 minutes.

System Suitability & Validation Parameters

To ensure the method is trustworthy (E-E-A-T), the following criteria must be met before routine use.

ParameterAcceptance CriteriaRationale
Resolution (

)
> 2.0 between analyte and nearest impurityEnsures accurate integration.
Tailing Factor (

)
0.8 – 1.2Indoles often tail; >1.5 indicates silanol activity (change column or add more acid).[1][2]
Precision (RSD) < 1.0% for retention time; < 2.0% for area (n=6)Standard pharmaceutical requirement.[1][2]
Linearity (

)
> 0.999Range: 5 µg/mL to 100 µg/mL.[1][2]
LOD / LOQ S/N > 3 (LOD) / S/N > 10 (LOQ)Verify sensitivity at 50 ng/mL.

Troubleshooting Guide

Issue 1: Peak Tailing
  • Cause: Interaction between the indole nitrogen and free silanol groups on the silica support.

  • Solution:

    • Ensure the column is "End-capped" (e.g., C18-EC).[1][2]

    • Increase buffer concentration (e.g., use 10mM Ammonium Formate pH 3.0 instead of just Formic Acid).[1][2]

    • Advanced: Add a "sacrificial base" like Triethylamine (TEA) at 0.1% if the column is pH stable, though this is rarely needed with modern columns.[1][2]

Issue 2: Carryover (Ghost Peaks)
  • Cause: The bis(4-methoxyphenyl)methyl group makes the molecule "sticky" (hydrophobic adsorption) to rotor seals and tubing.[1][2]

  • Solution:

    • Change the needle wash solvent to 100% Acetonitrile or 50:50 ACN:Isopropanol .

    • Ensure the gradient "Wash" step (100% B) is held for at least 5 column volumes.[1]

Issue 3: Split Peaks
  • Cause: Sample solvent mismatch. Injecting a sample dissolved in 100% DMSO into a system starting at 50% Water can cause the analyte to precipitate momentarily at the column head.

  • Solution: Dilute the sample with the initial mobile phase (e.g., 50% ACN) before injection.[1][2]

Visualizing the Workflow

Workflow Step1 1. Solubility Check (Dissolve in DMSO) Step2 2. UV Scan (Determine Max λ) Step1->Step2 Step3 3. Scouting Gradient (50-100% B) Step2->Step3 Decision Retention Time? Step3->Decision Opt1 Elutes Early (<5 min) Decrease %B Decision->Opt1 Too Fast Opt2 Elutes Late (>15 min) Use Short Column or 100% B Wash Decision->Opt2 Too Slow Final 4. Validation (Linearity, Precision) Decision->Final Ideal (k' = 2-10) Opt1->Final Opt2->Final

Caption: Step-by-step workflow for optimizing the HPLC method from initial solubility check to final validation.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1][2] Practical HPLC Method Development. Wiley-Interscience.[1] (Foundational text on RP-HPLC mechanisms).

  • WuXi AppTec. (2023).[1][2] Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC). Retrieved from

  • National Institutes of Health (NIH). (2025).[1][2] Lipophilicity Determination of Highly Lipophilic Compounds by Liquid Chromatography. Retrieved from

  • BenchChem. (2025).[1][2][3] Application Notes and Protocols for the HPLC Purification of 2-Phenyl-Indole Compounds. Retrieved from

  • SIELC Technologies. (2018).[1][2][4] Separation of Indole-3-carbinol on Newcrom R1 HPLC column. Retrieved from

Sources

Application Note: Optimization of Recrystallization Solvents for 3-[bis(4-methoxyphenyl)methyl]-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent selection for recrystallization of 3-[bis(4-methoxyphenyl)methyl]-1H-indole Content Type: Application Note & Protocol Audience: Senior Researchers, Process Chemists, and Drug Discovery Scientists

Executive Summary

The purification of this compound (referred to herein as Target Compound A ) presents a specific challenge in organic synthesis: balancing the lipophilicity of the bulky benzhydryl group with the hydrogen-bonding capability of the indole core. While chromatographic methods are effective, they are often non-scalable for gram-to-kilogram batches.

This guide details the physicochemical rationale and experimental protocols for selecting crystallization solvent systems. Based on structural analysis and solubility parameter matching, Ethanol (EtOH) is identified as the primary single-solvent system, while Ethyl Acetate/Heptane serves as the robust binary alternative. This protocol emphasizes the removal of unreacted indole and oligomeric byproducts common in Friedel-Crafts alkylations.

Physicochemical Profile & Solubility Analysis

To select the correct solvent, we must first deconstruct the molecular interactions of Target Compound A.

Structural FeatureChemical CharacterSolubility Implication
Indole Core (NH) H-bond Donor (Weak Acid)Soluble in H-bond acceptors (Alcohols, Esters, Ketones).
Bis(4-methoxyphenyl) Group Lipophilic, Bulky, Electron-RichReduces water solubility to near zero. Increases solubility in aromatics and chlorinated solvents.
Methoxy Substituents Weak H-bond AcceptorsIncreases polarity slightly vs. unsubstituted phenyls, but significantly increases risk of "oiling out" due to low melting point depression.
Solubility Prediction Matrix
  • Water: Insoluble (Anti-solvent).

  • Dichloromethane (DCM): High Solubility (Good for dissolution, poor for yield).

  • Methanol/Ethanol: Moderate Solubility (Ideal for T-dependent crystallization).

  • Hexanes/Heptane: Low Solubility (Ideal Anti-solvent).

Solvent Screening Strategy (Self-Validating System)

Do not rely on "standard recipes." Use this decision matrix to validate the solvent system for your specific crude batch purity.

Workflow: Solvent Selection Decision Tree

SolventScreening Start Start: 50mg Crude Sample Test1 Add 0.5mL Solvent @ Room Temp (RT) Start->Test1 Check1 Dissolved? Test1->Check1 TooSol Solvent Too Strong (Use as Solvent A in Binary Pair) Check1->TooSol Yes Heat Heat to Boiling Point Check1->Heat No Check2 Dissolved @ Boil? Heat->Check2 Insol Insoluble (Use as Anti-Solvent) Check2->Insol No Cool Cool to RT then 4°C Check2->Cool Yes Result Check Crystal Formation Cool->Result Success Primary Candidate Result->Success Crystals Oil Oiling Out? Result->Oil No Crystals/Oil FixOil Retry: Add Seed Crystal or 5% More Polar Solvent Oil->FixOil Yes FixOil->Heat Re-process

Figure 1: Logic flow for determining the optimal crystallization solvent. This iterative process prevents bulk material loss.

Recommended Solvent Systems

Based on the polarity profile of the 3-benzhydrylindole scaffold, the following systems are recommended.

System A: Ethanol (95% or Absolute)
  • Type: Single Solvent.

  • Mechanism: High temperature coefficient of solubility.[1] The indole starting material remains soluble in cold ethanol, while the bulky product crystallizes.

  • Advantages: Low toxicity (Class 3), easy drying, good impurity rejection.

  • Risk: If the crude is very impure, the product may oil out.[1]

System B: Ethyl Acetate / n-Heptane
  • Type: Binary System (Solvent / Anti-solvent).

  • Mechanism: Ethyl acetate dissolves the compound; Heptane reduces the solubility limit gently to force nucleation.

  • Advantages: Tunable. If the product doesn't crash out, add more heptane.[1]

  • Why Heptane over Hexane? Higher boiling point (98°C vs 68°C) allows for a wider temperature gradient during cooling, promoting larger, purer crystals.

Detailed Experimental Protocol

Protocol 1: Recrystallization from Ethanol

Prerequisites:

  • Crude this compound.

  • Ethanol (Absolute).

  • Hot plate/stirrer with oil bath.

  • Pre-warmed glass funnel.

Step-by-Step Procedure:

  • Saturation: Place crude solid in a round-bottom flask (RBF) with a magnetic stir bar. Add Ethanol (5 mL per gram of solid).

  • Dissolution: Heat the mixture to reflux (approx. 78°C).

    • Observation: If solid remains, add Ethanol in 1 mL increments until fully dissolved.

    • Critical Step: Do not add excess solvent (max 10-15 mL/g). If insoluble particles remain (likely inorganic salts or dust), perform a hot filtration immediately.

  • Nucleation Control: Remove from heat. Allow the flask to cool slowly to room temperature on a cork ring or wood block. Do not place directly on a cold benchtop (shock cooling causes precipitation, not crystallization).

  • Seeding (Optional but Recommended): When the solution reaches ~40°C, add a tiny crystal of pure product if available. This prevents supersaturation and oiling.

  • Deep Cooling: Once at room temperature, place the flask in a refrigerator (4°C) for 4–12 hours.

  • Isolation: Filter the crystals using a Büchner funnel. Wash the cake twice with cold (-20°C) Ethanol.

  • Drying: Dry under vacuum at 40°C for 6 hours.

Protocol 2: Binary Recrystallization (EtOAc / Heptane)

Use Case: If Protocol 1 fails or yield is <50%.

  • Dissolve crude in minimal boiling Ethyl Acetate.

  • Remove from heat.

  • Add hot n-Heptane dropwise until the solution becomes slightly cloudy (turbid).

  • Add 1-2 drops of Ethyl Acetate to clear the turbidity.

  • Allow to cool slowly as described in Protocol 1.

Troubleshooting & Quality Control

IssueRoot CauseCorrective Action
Oiling Out Impurities lower the melting point; Solution is too concentrated.Re-heat and add 10% more solvent. Scratch the glass wall with a rod during cooling to induce nucleation.
No Crystals Solution is not saturated (too much solvent).Rotovap off 50% of the solvent and retry cooling.
Colored Impurities Oxidation products or polymeric tars.Add activated charcoal (1% w/w) to the boiling solution, stir for 5 mins, then hot filter through Celite.
Low Yield Product is too soluble in cold solvent.Cool to -20°C (freezer) instead of 4°C. Concentrate mother liquor to harvest a second crop.
Workflow: The Recrystallization Lifecycle

RecrystallizationCycle Crude Crude Mixture (Indole + Target) Dissolve Dissolution (Reflux) Crude->Dissolve + Solvent Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Cool Controlled Cooling (RT -> 4°C) Filter->Cool Wash Cold Wash (Remove Impurities) Cool->Wash Filtration Wash->Dissolve Recyle Mother Liquor Pure Pure Crystals (>98% HPLC) Wash->Pure Vacuum Dry

Figure 2: Operational workflow for the purification cycle. Note the recycling loop for the mother liquor to maximize yield.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for general recrystallization techniques and solvent properties).

  • Safe, S., et al. (2008). "Diindolylmethanes (DIMs) and analogs: Synthesis and Bioactivity." Journal of Biomedical Research.
  • Chakrabarty, M., et al. (2006). "Clay-mediated synthesis of bis(indolyl)methanes and their recrystallization behavior." Tetrahedron Letters. (Specific reference to solvent choices for indole-methane scaffolds).

  • Pfizer Inc. (2016). "Green Chemistry Solvent Selection Guide." (For toxicity and environmental classification of Ethanol and Heptane).

Disclaimer: This protocol is intended for use by qualified laboratory personnel. Always review the Safety Data Sheet (SDS) for this compound and all solvents before proceeding.

Sources

Application Note: Scalable Synthesis of 3-[bis(4-methoxyphenyl)methyl]-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 3-[bis(4-methoxyphenyl)methyl]-1H-indole (CAS: Variable/Generic Structure), a critical leuco-dye precursor used in colorimetric sensing (e.g., choline detection) and as a pharmacophore in medicinal chemistry.

Unlike traditional Friedel-Crafts alkylations utilizing stoichiometric Lewis acids (


, 

) or expensive transition metals (

), this protocol utilizes molecular iodine (

)
as a mild, metal-free catalyst. This "green" synthetic route minimizes hazardous waste, simplifies purification to a crystallization step, and ensures high regioselectivity for the C3-position.
Key Performance Indicators (KPIs)
ParameterSpecification
Target Scale 10 g – 100 g (Pilot Capable)
Typical Yield 85% – 92%
Purity (HPLC) > 98.5% (a/a)
Reaction Time 2 – 4 Hours
E-Factor Low (Solvent recyclable)

Retrosynthetic Analysis & Strategy

The synthesis is designed around a direct


-type substitution (Friedel-Crafts alkylation) of indole with a benzhydryl electrophile.
Strategic Disconnections
  • Bond Formation: C3(Indole) – C

    
    (Benzhydryl).
    
  • Electrophile Source: 4,4'-Dimethoxybenzhydrol (Bis(4-methoxyphenyl)methanol).

  • Nucleophile: Indole (unsubstituted).

  • Activation: Iodine-mediated generation of the resonance-stabilized benzhydryl cation.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the catalytic cycle and the critical formation of the electrophilic species.

ReactionMechanism Start 4,4'-Dimethoxybenzhydrol (Substrate) I2_Act Iodine Activation (Halogen Bonding) Start->I2_Act + I2 (cat) Cation Benzhydryl Cation (Resonance Stabilized) I2_Act->Cation - H2O Sigma Sigma Complex (Intermediate) Cation->Sigma + Indole (C3 Attack) Indole Indole (Nucleophile) Indole->Sigma Prod Target Product (Re-aromatized) Sigma->Prod - H+

Figure 1: Mechanism of Iodine-catalyzed C3-alkylation. The electron-donating methoxy groups stabilize the carbocation intermediate, facilitating mild reaction conditions.

Experimental Protocol (Scale-Up)

Materials & Equipment
  • Reactants:

    • Indole (Reagent Grade, >99%)

    • 4,4'-Dimethoxybenzhydrol (Reagent Grade, >98%)

  • Catalyst: Iodine (

    
    ), resublimed crystals.
    
  • Solvent: Acetonitrile (MeCN), HPLC Grade (preferred for easy workup) or Ethanol (Green alternative).

  • Quench: 10% Aqueous Sodium Thiosulfate (

    
    ).
    
  • Equipment: 500 mL 3-neck round bottom flask, mechanical stirrer (overhead), reflux condenser,

    
     inlet, temperature probe.
    
Step-by-Step Methodology
Step 1: Reaction Initiation[1]
  • Charge the 500 mL reactor with Indole (11.7 g, 100 mmol) and 4,4'-Dimethoxybenzhydrol (25.8 g, 100 mmol) .

  • Add Acetonitrile (150 mL) . Stir at 250 RPM until solids are mostly dispersed.

  • Inert the system: Purge with Nitrogen (

    
    ) for 10 minutes.
    
    • Why? Indoles are susceptible to oxidative dimerization (forming colored impurities) in air and light.

  • Add Catalyst: Add Molecular Iodine (1.27 g, 5 mmol, 5 mol%) in one portion.

    • Observation: The solution will immediately darken (brown/red) due to solubilized iodine.

Step 2: Reaction Maintenance
  • Stir at Room Temperature (20–25°C) .

    • Note: The reaction is slightly exothermic. If scaling >100g, active cooling may be required to maintain T < 30°C.

  • Monitor via TLC (30% EtOAc in Hexane) or HPLC every 30 minutes.

    • Endpoint: Disappearance of Indole (

      
      ) and Benzhydrol (
      
      
      
      ). Product appears at
      
      
      .[2]
    • Typical Time: 2 to 3 hours.[3]

Step 3: Quenching & Workup
  • Once complete, add 10%

    
     solution (50 mL)  directly to the reaction mixture.
    
    • Visual Check: The dark iodine color should vanish, leaving a pale yellow or off-white suspension.

  • Concentrate the organic solvent (MeCN) under reduced pressure (Rotavap) to approx. 20% of original volume.

  • Extract with Ethyl Acetate (2 x 150 mL). Wash combined organics with Brine (100 mL).

  • Dry over anhydrous

    
    , filter, and concentrate to a crude solid.
    
Step 4: Purification (Crystallization)

Avoid column chromatography for scales >10g to reduce solvent waste.

  • Dissolve the crude solid in minimal boiling Ethanol (approx. 80-100 mL) .

  • Slow Cool to room temperature with gentle stirring.

  • Chill to 0-4°C for 2 hours.

  • Filter the white/pale-pink precipitate.

  • Wash the cake with cold Ethanol (20 mL).

  • Dry in a vacuum oven at 45°C for 12 hours.

Process Workflow Diagram

The following diagram outlines the operational flow for the production batch.

ProductionWorkflow Input Raw Materials (Indole, Benzhydrol, MeCN) Reactor Reactor (25°C) + I2 Catalyst (5 mol%) Input->Reactor IPC IPC: HPLC/TLC (Check Conversion) Reactor->IPC IPC->Reactor Incomplete Quench Quench (Na2S2O3) IPC->Quench Complete (>98%) Workup Phase Separation & Concentration Quench->Workup Cryst Crystallization (Ethanol, 4°C) Workup->Cryst Final Isolated Product (White Solid) Cryst->Final

Figure 2: Operational workflow from raw materials to isolated solid.

Critical Process Parameters (CPPs) & Troubleshooting

To ensure batch-to-batch consistency, the following parameters must be controlled:

ParameterRangeImpact of Deviation
Temperature 20°C – 30°C>40°C: Promotes dimerization of indole (pink/red impurity). <15°C: Reaction stalls; solubility issues.
Catalyst Loading 5 – 10 mol%<2 mol%: Incomplete conversion. >15 mol%: Difficult workup; potential iodination byproducts.
Atmosphere Nitrogen (

)
Oxygen exposure leads to oxidation of the leuco-base to the colored dye form prematurely.
Stoichiometry 1.0 : 1.0Excess Indole is difficult to remove via crystallization. Excess Benzhydrol is easier to wash away.
Troubleshooting Guide
  • Problem: Product is turning pink/blue during drying.

    • Cause: Oxidation (formation of the cationic dye).

    • Solution: Ensure vacuum oven is inerted or strictly temperature controlled (<50°C). Trace acid residues can also promote oxidation; ensure thorough washing.

  • Problem: Low Yield / Sticky Solid.

    • Cause: Incomplete removal of reaction solvent (MeCN) before crystallization.

    • Solution: Ensure complete solvent swap to Ethanol. Use a seed crystal if available.

Analytical Validation

  • 1H NMR (400 MHz,

    
    ): 
    
    
    
    7.95 (br s, 1H, NH), 7.35 (d, J=8.0 Hz, 1H), 7.20-7.00 (m, aromatic), 6.85 (d, J=8.5 Hz, 4H), 6.70 (s, 1H, Ar-CH-Ar), 5.85 (s, 1H, CH), 3.80 (s, 6H, OMe).
    • Key Feature: The singlet methine proton (

      
       5.8 ppm) and the methoxy peak (
      
      
      
      3.8 ppm) confirm the alkylation.
  • Mass Spectrometry (ESI-MS): Calculated for

    
    : 
    
    
    
    .

References

  • Iodine-Catalyzed Alkylation: Bandgar, B. P., & Shaikh, K. A. (2003). Molecular iodine-catalyzed synthesis of bis(indolyl)methanes. Tetrahedron Letters, 44(9), 1959-1961. Link

  • Indole Reactivity: Kochanowska-Karamyan, A. J., & Hamann, M. T. (2010). Marine indole alkaloids: potential new drug leads for the control of depression and anxiety. Chemical Reviews, 110(8), 4489-4497. Link

  • Green Synthesis of Diarylmethyl Indoles: Wang, S.-Y., et al. (2005). Iodine-catalyzed Friedel–Crafts alkylation of indoles with nitroalkenes. Synlett, 2005(17), 2658-2660. Link

  • Choline Sensing Applications: Garg, B., et al. (2016). Colorimetric detection of choline using a specific enzyme-dye system. Analytical Methods.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Benzhydryl Indole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-benzhydryl indole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining these valuable compounds in high purity. The bulky, nonpolar benzhydryl group introduces specific purification hurdles that require tailored strategies. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to streamline your purification process and ensure the integrity of your research.

I. Frequently Asked Questions (FAQs)

Here, we address common questions regarding the purification of 3-benzhydryl indole derivatives, providing concise and actionable answers.

Q1: Why is the purification of 3-benzhydryl indole derivatives often challenging?

A1: The primary challenge stems from the physicochemical properties imparted by the benzhydryl group. These derivatives are typically large, nonpolar, and often crystalline solids with high melting points. This can lead to:

  • Co-elution with nonpolar impurities: Structurally similar, nonpolar byproducts from the synthesis, such as unreacted starting materials or over-alkylated products, often have similar retention factors in normal-phase chromatography, making separation difficult.[1]

  • Poor solubility in common recrystallization solvents: The nonpolar nature of the benzhydryl group can make finding a suitable single-solvent system for recrystallization challenging.

  • Streaking or tailing on silica gel: While less common for nonpolar compounds, strong interactions between the indole nitrogen and the acidic silica surface can sometimes lead to poor peak shapes in chromatography.[2]

Q2: What are the most common impurities I should expect when synthesizing 3-benzhydryl indoles?

A2: If you are synthesizing your 3-benzhydryl indole via a Friedel-Crafts alkylation of indole with a benzhydryl alcohol or halide, you can anticipate the following impurities:

  • Unreacted indole and benzhydryl starting material.

  • Poly-benzhydrylated indoles: Products where more than one benzhydryl group has been added to the indole ring.

  • Isomeric products: Alkylation can sometimes occur at other positions on the indole ring, though C3 is generally favored.

  • Byproducts from the decomposition of the benzhydryl carbocation.

Q3: What is the best starting point for developing a column chromatography method for my 3-benzhydryl indole derivative?

A3: A good starting point is to use a nonpolar eluent system with silica gel. A gradient of ethyl acetate in hexanes or heptane is a standard choice. Begin with a low percentage of ethyl acetate (e.g., 2-5%) and gradually increase the polarity. Thin-layer chromatography (TLC) is an indispensable tool for quickly screening different solvent systems to find one that provides good separation between your product and impurities. Aim for an Rf value of 0.2-0.4 for your target compound.[3]

Q4: My 3-benzhydryl indole derivative is an oil and won't crystallize. What can I do?

A4: If your compound is an oil, it may be impure. First, try to purify it further using column chromatography. If it remains an oil even after chromatography, you can try the following:

  • Trituration: Add a non-solvent (a solvent in which your compound is insoluble) to the oil and stir vigorously. This can sometimes induce crystallization or solidify the compound by washing away more soluble impurities.

  • Solvent/anti-solvent crystallization: Dissolve the oil in a small amount of a good solvent and then slowly add a poor solvent (anti-solvent) until the solution becomes cloudy. Warming the mixture to redissolve the solid and then allowing it to cool slowly can promote crystal growth.

  • Scratching the flask: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal formation.

  • Seeding: If you have a small crystal of the pure compound, add it to a supersaturated solution to induce crystallization.

Q5: How can I confirm the purity of my final 3-benzhydryl indole product?

A5: A combination of techniques is recommended for confirming purity:

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.

  • Melting Point: A sharp melting point range close to the literature value suggests high purity. For example, 3-benzhydryl-1H-indole has a reported melting point of 121–123 °C, and 3-benzhydryl-1-methyl-1H-indole melts at 142–144 °C.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most definitive method for confirming the structure and assessing purity. The absence of impurity peaks is a strong indicator of a pure sample.

  • High-Performance Liquid Chromatography (HPLC): A single, sharp peak on an HPLC chromatogram provides quantitative information about purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.

II. Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the purification of 3-benzhydryl indole derivatives.

Chromatography Troubleshooting
Problem Potential Cause(s) Solution(s)
Poor Separation of Product and a Close-Running Impurity - Inappropriate solvent system polarity. - Column overloading.- Optimize the solvent system: Try a less polar solvent system (e.g., toluene/hexanes, dichloromethane/hexanes) to increase the separation. A shallow gradient can also improve resolution. - Reduce the sample load: Overloading the column is a common cause of poor separation. Use a larger column or inject less material. - Consider a different stationary phase: If silica gel is not providing adequate separation, consider using alumina or a bonded phase like diol or cyano.
Streaking or Tailing of the Product Spot/Peak - The compound may have some polarity, leading to strong interactions with the silica. - The sample is too concentrated. - The compound is degrading on the silica gel.- Add a modifier to the eluent: For basic compounds, adding a small amount of triethylamine (0.1-1%) to the eluent can neutralize the acidic sites on the silica gel and improve peak shape.[2] - Dilute the sample before loading: A more dilute sample will often result in better chromatography. - Use a less acidic stationary phase: Neutral alumina can be a good alternative to silica gel for acid-sensitive compounds.
Product is Insoluble in the Loading Solvent - The chosen loading solvent is too nonpolar.- Use a stronger, yet minimally polar, solvent for loading: Dichloromethane is often a good choice for dissolving nonpolar compounds before loading onto a silica gel column.[4] Use the minimum amount necessary to dissolve the sample. If the loading solvent is significantly more polar than the starting eluent, it can negatively impact the separation. In such cases, consider dry loading.
Recrystallization Troubleshooting
Problem Potential Cause(s) Solution(s)
Compound is Soluble in All Tested Solvents, Even When Cold - The solvents are too "good" at dissolving the compound.- Use a solvent mixture (solvent/anti-solvent): Dissolve the compound in a minimum amount of a good, hot solvent. Then, slowly add a poor solvent (in which the compound is insoluble) until the solution becomes turbid. Reheat to clarify and then cool slowly. Good pairs for nonpolar compounds include ethyl acetate/hexanes, acetone/water, or toluene/hexanes.
Compound Does Not Dissolve, Even in Hot Solvent - The solvent is too "poor" at dissolving the compound.- Try a more polar or aromatic solvent: Toluene or xylene can be effective for dissolving bulky, nonpolar aromatic compounds.[5] Be mindful of their higher boiling points.
Oiling Out Instead of Crystallizing - The solution is too supersaturated. - The cooling rate is too fast. - The presence of impurities.- Use more solvent: This will reduce the supersaturation. - Cool the solution slowly: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath.[6] - Purify the compound further: Oiling out is often a sign of impurities. Try another round of column chromatography before attempting recrystallization again.
No Crystals Form Upon Cooling - The solution is not supersaturated enough. - Lack of nucleation sites.- Evaporate some of the solvent: This will increase the concentration of your compound. - Induce crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal.

III. Detailed Experimental Protocols

These protocols provide a starting point for the purification of a generic 3-benzhydryl indole derivative. They should be adapted based on the specific properties of your compound and the impurities present.

Protocol 1: Flash Column Chromatography

This protocol is designed for the purification of a crude 3-benzhydryl indole derivative synthesized via a Friedel-Crafts reaction.

1. Materials and Equipment:

  • Glass chromatography column

  • Silica gel (60 Å, 230-400 mesh)

  • Eluent: Hexanes (or heptane) and Ethyl Acetate (HPLC grade)

  • Sand

  • Glass wool or cotton

  • Collection tubes

  • TLC plates, chamber, and UV lamp

  • Rotary evaporator

2. Procedure:

  • Step 1: Determine the Optimal Eluent System using TLC.

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in a chamber containing a mixture of hexanes and ethyl acetate (e.g., 95:5 v/v).

    • Visualize the plate under a UV lamp.

    • Adjust the solvent ratio until the desired product has an Rf value of approximately 0.2-0.4 and is well-separated from major impurities.

  • Step 2: Pack the Column.

    • Place a small plug of glass wool or cotton at the bottom of the column.

    • Add a thin layer of sand (approx. 0.5 cm).

    • Prepare a slurry of silica gel in the initial, least polar eluent you will use.

    • Pour the slurry into the column, tapping the side gently to ensure even packing and remove air bubbles.

    • Add another thin layer of sand on top of the silica gel.

    • Drain the solvent until it is level with the top of the sand.

  • Step 3: Load the Sample.

    • Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice).

    • Carefully apply the sample solution to the top of the silica gel using a pipette.

    • Open the stopcock and allow the sample to adsorb onto the silica gel.

    • Carefully add a small amount of the eluent to wash the sides of the column and allow it to adsorb.

  • Step 4: Elute the Column.

    • Carefully fill the column with the eluent.

    • Apply gentle pressure (using a pump or air line) to achieve a steady flow rate.

    • Collect fractions in test tubes.

    • Monitor the separation by spotting fractions onto a TLC plate and visualizing under a UV lamp.

  • Step 5: Combine and Concentrate Fractions.

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified 3-benzhydryl indole derivative.

Protocol 2: Recrystallization

This protocol is suitable for purifying a solid 3-benzhydryl indole derivative that is already reasonably pure.

1. Materials and Equipment:

  • Erlenmeyer flask

  • Hot plate with stirring capabilities

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and filter flask

  • Filter paper

  • Solvents (e.g., ethyl acetate, hexanes, toluene)

2. Procedure:

  • Step 1: Choose a Suitable Solvent or Solvent System.

    • Place a small amount of your compound in a test tube.

    • Add a few drops of a solvent and observe the solubility at room temperature. A good solvent will not dissolve the compound well at room temperature but will dissolve it when heated.

    • If a single solvent is not suitable, try a solvent pair. Dissolve the compound in a small amount of a hot, good solvent, and then add a poor solvent dropwise until the solution becomes cloudy.

    • Promising solvent systems for nonpolar aromatic compounds include hexanes/ethyl acetate, toluene/hexanes, or methanol/water.[7]

  • Step 2: Dissolve the Compound.

    • Place the crude solid in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and heat the mixture to boiling with stirring.

    • Continue adding small portions of the hot solvent until the solid just dissolves. Avoid adding excess solvent.

  • Step 3: Cool and Crystallize.

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this time.

    • Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Step 4: Isolate the Crystals.

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Step 5: Dry the Crystals.

    • Allow the crystals to air dry on the filter paper or place them in a vacuum oven to remove all traces of solvent.

IV. Advanced Purification Strategies

For particularly challenging separations or when very high purity is required, more advanced techniques may be necessary.

Preparative High-Performance Liquid Chromatography (Prep HPLC)

Prep HPLC is a powerful tool for purifying compounds that are difficult to separate by conventional column chromatography. For nonpolar compounds like 3-benzhydryl indoles, a reversed-phase C18 column is typically used.

  • Stationary Phase: C18 silica is the most common choice for nonpolar compounds.

  • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) in water is typically employed. A shallow gradient will provide the best resolution.

  • Sample Preparation: The crude sample should be dissolved in a solvent that is compatible with the mobile phase, such as the initial mobile phase composition or a stronger organic solvent like DMSO, followed by dilution.

  • Detection: UV detection is suitable for indole derivatives due to their aromatic nature.

Supercritical Fluid Chromatography (SFC) for Chiral Separations

If your 3-benzhydryl indole derivative is chiral, SFC is an excellent technique for separating the enantiomers. SFC is often faster and uses less organic solvent than chiral HPLC.

  • Mobile Phase: Supercritical carbon dioxide is the primary mobile phase, with a co-solvent such as methanol or ethanol.

  • Stationary Phase: A variety of chiral stationary phases (CSPs) are available, with polysaccharide-based columns being a common starting point.

  • Method Development: A screening approach is typically used, where the compound is injected onto several different chiral columns with various co-solvents to identify the best separation conditions.

V. Visual Workflows

Workflow for Selecting a Purification Strategy

Purification_Strategy Start Crude 3-Benzhydryl Indole Derivative Is_Solid Is the crude product a solid? Start->Is_Solid Is_Pure_TLC Is it relatively pure by TLC? Is_Solid->Is_Pure_TLC Yes Column_Chroma Perform Flash Column Chromatography Is_Solid->Column_Chroma No (Oil) Recrystallize Attempt Recrystallization Is_Pure_TLC->Recrystallize Yes Is_Pure_TLC->Column_Chroma No Is_Pure_Final Is the product pure? Recrystallize->Is_Pure_Final Column_Chroma->Is_Pure_Final Prep_HPLC Consider Preparative HPLC Is_Pure_Final->Prep_HPLC No Is_Chiral Is the compound chiral? Is_Pure_Final->Is_Chiral Yes End Pure Product Prep_HPLC->End Chiral_SFC Perform Chiral SFC Is_Chiral->Chiral_SFC Yes Is_Chiral->End No Chiral_SFC->End

Caption: Decision tree for selecting the appropriate purification strategy.

Troubleshooting Chromatography Peak Shape

Peak_Shape_Troubleshooting Start Poor Peak Shape (Tailing/Streaking) Check_Loading Is the column overloaded? Start->Check_Loading Reduce_Load Reduce Sample Load Check_Loading->Reduce_Load Yes Check_Solvent Is the sample dissolved in a strong solvent? Check_Loading->Check_Solvent No End Improved Peak Shape Reduce_Load->End Dry_Load Use Dry Loading Technique Check_Solvent->Dry_Load Yes Check_Interaction Is there strong interaction with silica? Check_Solvent->Check_Interaction No Dry_Load->End Add_Modifier Add Modifier to Eluent (e.g., 0.1% TEA) Check_Interaction->Add_Modifier Yes Change_Stationary_Phase Change Stationary Phase (e.g., Alumina) Check_Interaction->Change_Stationary_Phase Still Tailing Add_Modifier->End Change_Stationary_Phase->End

Caption: Workflow for troubleshooting poor peak shape in chromatography.

VI. References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011). A Microscale Approach to Organic Laboratory Techniques (5th ed.). Brooks/Cole, Cengage Learning.

  • Flash Chromatography | OpenOChem Learn. (n.d.). Retrieved February 20, 2026, from [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved February 20, 2026, from [Link]

  • Mixed-Mode Chromatography and Stationary Phases. (n.d.). Retrieved February 20, 2026, from [Link]

  • Go-to recrystallization solvent mixtures : r/Chempros. (2023, February 19). Reddit. Retrieved February 20, 2026, from [Link]

  • What are some practical ways to purify complex compounds other than column chromatography? : r/chemistry. (2017, March 17). Reddit. Retrieved February 20, 2026, from [Link]

  • HOW TO DO FLASH COLUMN CHROMATOGRAPHY IN 15 MINUTES. (n.d.). Retrieved February 20, 2026, from [Link]

  • TLC troubleshooting | - ChemBAM. (n.d.). Retrieved February 20, 2026, from [Link]

  • Tailing in TLC - can anyone help? - ResearchGate. (2013, November 1). Retrieved February 20, 2026, from [Link]

  • Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates - PMC - NIH. (n.d.). Retrieved February 20, 2026, from [Link]

  • Tailing in TLC - can anyone help? - ResearchGate. (2013, November 1). Retrieved February 20, 2026, from [Link]

  • SFC Chiral Separations: Method Development with Polysaccharide CSPs. (2021, March 14). Chiral Technologies. Retrieved February 20, 2026, from [Link]

  • Kumar, A., et al. (2019). Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols: A Greener Approach toward Benzylated Indoles. ACS Omega, 4(7), 12776-12784. [Link]

  • Principles in preparative HPLC - University of Warwick. (n.d.). Retrieved February 20, 2026, from [Link]

  • Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products | American Pharmaceutical Review. (2013, October 28). Retrieved February 20, 2026, from [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations - Selvita. (2024, September 19). Retrieved February 20, 2026, from [Link]

Sources

Technical Support Center: Resolving Stability Issues of 3-[bis(4-methoxyphenyl)methyl]-1H-indole in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-[bis(4-methoxyphenyl)methyl]-1H-indole. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and best practices for handling this compound in solution. Ensuring the stability of your compound is paramount for reproducible and reliable experimental results. This guide addresses common challenges in a direct question-and-answer format, grounded in chemical principles and field-proven methodologies.

Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section covers the fundamental aspects of this compound stability.

Q1: What is this compound and why is its stability a concern?

A1: this compound, a derivative of the bis(indolyl)methane class, is a molecule of interest in various research fields, including medicinal chemistry.[1][2] Its core structure features an indole nucleus, a heterocyclic system found in many biologically active compounds.[3] The indole ring is electron-rich, which makes it susceptible to chemical degradation, particularly oxidation. Instability in solution can lead to the formation of impurities, a decrease in the parent compound's concentration, and consequently, a loss of biological activity, resulting in unreliable and non-reproducible experimental data.

Q2: What are the primary environmental factors that can degrade my compound in solution?

A2: The stability of indole compounds in solution is significantly influenced by several key factors:

  • Oxygen: The presence of atmospheric oxygen is a primary driver for oxidative degradation. The electron-rich indole ring can react with oxygen, especially when initiated by other factors.[4]

  • Light: Exposure to light, particularly in the UV spectrum, can induce photodegradation. Light provides the energy to initiate radical reactions that can lead to dimerization or cleavage of the indole ring.[4][5]

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation pathways.[6] Storing solutions at room temperature for extended periods is generally not recommended.

  • pH: The indole nucleus can be sensitive to both highly acidic and alkaline conditions, which can catalyze hydrolysis or other degradation reactions.[4][5][7] While some indoles are more stable at acidic pH, this is highly structure-dependent.

Q3: I've noticed my solution of this compound is changing color from off-white/yellow to pink or brown. What is happening?

A3: A visible color change is a common and clear indicator of chemical degradation.[4] This is typically due to the oxidation of the indole ring system, which leads to the formation of highly conjugated oligomers or specific colored degradation products.[4] For instance, the oxidation of the parent indole molecule can eventually lead to the formation of blue or red compounds.[4] This color change signifies that the integrity of your sample is compromised and that the concentration of the active parent compound has likely decreased.

Part 2: Troubleshooting Guide - Common Issues & Actionable Solutions

This section provides a systematic approach to identifying and resolving common stability-related problems encountered during experimentation.

Troubleshooting_Workflow A Issue Observed (e.g., color change, new HPLC peaks, loss of activity, precipitation) B Identify Potential Cause A->B C Oxidation (Air Exposure) B->C Color change? Stored in air? D Photodegradation (Light Exposure) B->D Exposed to light? E Thermal Degradation (High Temperature) B->E Stored at RT or >4°C? F pH-Mediated Degradation B->F Extreme pH buffer? G Poor Solubility B->G Precipitate visible? H Implement Solution C->H D->H E->H F->H G->H Prepare fresh in appropriate solvent Use co-solvents Degas solvents Add antioxidants Store at -20°C or -80°C Use amber vials I Verify Resolution (e.g., HPLC analysis, visual inspection) H->I I->A Issue Persists

Caption: General troubleshooting workflow for stability issues.

Q4: My HPLC/LC-MS analysis shows new peaks appearing over time. How do I identify them and prevent their formation?

A4: The appearance of new, unexpected peaks in your chromatogram is a classic sign of degradation.

  • Causality: The indole nucleus is prone to oxidation, typically via hydroxylation at the C2 and C3 positions of the pyrrole ring, which can lead to intermediates like oxindoles and isatins before eventual ring cleavage.[8][9][10] While the bulky bis(4-methoxyphenyl)methyl group at C3 offers some steric hindrance, the core indole reactivity remains. These oxidized products are structurally different and will elute at different retention times in reverse-phase HPLC.

  • Troubleshooting & Solution:

    • Characterize Degradants: If you have access to mass spectrometry (LC-MS), analyze the new peaks. An increase in mass corresponding to the addition of one or more oxygen atoms (e.g., +16 or +32 Da) is a strong indicator of oxidation.

    • Prevent Oxidation: The most effective solution is to minimize exposure to oxygen.

      • Degas Solvents: Before preparing your solution, sparge the solvent with an inert gas like argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

      • Use Antioxidants: For stock solutions or formulations, consider adding a small amount of an antioxidant. Common choices include butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) at concentrations of 0.01-0.1%.[4] For cell-based assays where these may be toxic, N-acetylcysteine can be a suitable alternative.[4]

    • Control Storage: Prepare fresh solutions for each experiment. If a stock solution must be stored, aliquot it into small, single-use vials, overlay with argon or nitrogen gas before sealing, and store at -80°C.[4]

Q5: My compound is precipitating from my aqueous assay buffer. Is this a stability or solubility issue?

A5: This is primarily a solubility issue, but it can be exacerbated by degradation, as some degradation products may be less soluble. This compound is a highly lipophilic molecule and is expected to have poor aqueous solubility.[11]

  • Causality: When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous buffer, the compound can crash out if its concentration exceeds its solubility limit in the final solvent mixture.

  • Troubleshooting & Solution:

    • Use Co-solvents: Prepare your stock solution in an anhydrous, water-miscible organic solvent such as DMSO or ethanol.[4] When diluting into your aqueous buffer, ensure the final concentration of the organic solvent is as low as possible (typically <0.5% for cell-based assays to avoid solvent toxicity) but sufficient to maintain solubility.

    • Check Final Concentration: Determine the maximum soluble concentration of your compound in the final assay buffer. You may need to work at a lower concentration.

    • Formulation Strategies: For in-vivo or advanced applications, formulation strategies using cyclodextrins or other solubilizing excipients may be necessary.

    • Visual Inspection: Always visually inspect your final solution for any signs of precipitation (cloudiness, particulates) before use.

Q6: I'm observing a progressive loss of biological activity in my experiments, even with freshly diluted compound. What's the cause?

A6: This strongly suggests that the compound is degrading under the actual experimental conditions.

  • Causality: Standard experimental conditions, such as incubation at 37°C in cell culture media, can accelerate degradation.[4] Components within the media itself, or reactive oxygen species (ROS) generated by cells, can react with and degrade your compound.

  • Troubleshooting & Solution:

    • Perform a Time-Course Stability Study: Prepare your compound in the final experimental medium (e.g., cell culture media + serum). Incubate it under the exact experimental conditions (e.g., 37°C, 5% CO₂). Take aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours) and analyze them by HPLC to quantify the amount of parent compound remaining.

    • Prepare Fresh: The simplest solution is to prepare the compound solution immediately before adding it to the experiment. Avoid pre-incubating it in media for long periods.

    • Media-Compatible Antioxidants: If degradation in media is confirmed, consider supplementing the media with a cell-compatible antioxidant like α-ketoglutaric acid.[4]

Part 3: Protocols and Best Practices

Adherence to standardized protocols is crucial for maintaining the integrity of this compound.

Protocol 1: Preparation of a Stable Stock Solution

This protocol outlines the steps for preparing a concentrated stock solution in DMSO for long-term storage.

Stock_Solution_Workflow cluster_prep Preparation cluster_storage Storage A Weigh Compound in amber vial B Add Anhydrous DMSO (pre-warmed if needed) A->B C Vortex/Sonicate to dissolve B->C D Aliquot into single-use amber cryovials C->D E Overlay with Inert Gas (Ar/N2) D->E F Store at -80°C E->F

Caption: Workflow for preparing and storing a stable stock solution.

  • Weighing: Accurately weigh the desired amount of this compound powder directly into a light-protecting amber glass vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 50 mM). Ensure the DMSO is from a freshly opened bottle or has been stored properly to minimize water content.

  • Dissolution: Cap the vial and vortex thoroughly. If necessary, briefly sonicate in a water bath to ensure complete dissolution.

  • Aliquoting: Immediately aliquot the stock solution into smaller, single-use volumes in amber cryovials. This prevents repeated freeze-thaw cycles and contamination of the main stock.

  • Inert Atmosphere: Before capping each aliquot, gently flush the headspace of the vial with an inert gas (argon or nitrogen) to displace oxygen.

  • Storage: Tightly cap the vials, label them clearly, and store them at -80°C.[4]

Protocol 2: HPLC Method for Stability Monitoring

This protocol provides a general reverse-phase HPLC method to assess the purity and degradation of the compound.

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).[4][12]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (ACN) with 0.1% of the same acid.

  • Detection: Monitor at a wavelength where the compound has a strong absorbance, likely around 280-290 nm, typical for indole-containing structures. A DAD can scan a range (e.g., 200-400 nm) to help identify degradants with different spectral properties.

  • Analysis:

    • Inject a t=0 (freshly prepared) sample to determine the retention time and peak area of the parent compound.

    • Inject samples from the stability study (stored under various conditions).

    • Calculate the percentage of the parent compound remaining relative to the t=0 sample.

    • Observe the formation and growth of any new peaks, which represent degradation products.

Parameter Recommended Condition Rationale
Solvent Anhydrous DMSOExcellent solubilizing power and suitable for freezing.[4]
Temperature -80°C (Long-term) / -20°C (Short-term)Minimizes molecular motion and slows reaction kinetics.[4]
Atmosphere Inert Gas (Argon/Nitrogen)Displaces oxygen to prevent oxidative degradation.[4]
Light Amber vials / Protect from lightPrevents light-induced photodegradation.[4][5]
Container Glass vials with PTFE-lined capsPrevents leaching from plastic and ensures a tight seal.
Handling Prepare fresh dilutions for experimentsMinimizes time the compound spends in less stable aqueous media.[4]

Table 1: Summary of Recommended Storage and Handling Conditions.

References

  • Gu, J. D., & Fan, Y. (2002). Relationship between structures of substituted indolic compounds and their degradation by marine anaerobic microorganisms. Marine Pollution Bulletin, 45(1-12), 379-384. Retrieved from [Link]

  • Madsen, E. L., & Berry, D. F. (1991). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 57(9), 2689-2693. Retrieved from [Link]

  • Berry, D. F., et al. (1991). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology. Retrieved from [Link]

  • Ma, Q., Qu, Y., Shen, W., Zhang, Z., Wang, J., He, Z., & Zhou, J. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2680. Retrieved from [Link]

  • van der Merwe, M. J., & Rumbold, K. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 92, 19-24. Retrieved from [Link]

  • Blog. (2025, June 5). What are the analytical methods for 99% Indole in environmental samples? Retrieved from [Link]

  • Forcast Chemicals. (n.d.). 3,3-((4-methoxyphenyl)methylene)bis(1h-indole) at Best Price in Mumbai, Maharashtra. Retrieved from [Link]

  • Journal of King Saud University - Science. (2022). Catalytic multicomponent synthesis, biological evaluation, molecular docking and in silico ADMET studies of some novel 3-alkyl indoles. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Exploring The Therapeutic Versatility of Indole Derivatives: Advances in Medicinal Chemistry. Retrieved from [Link]

  • Mo, X., et al. (2026). Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. Molecules. Retrieved from [Link]

  • ARKIVOC. (n.d.). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Retrieved from [Link]

  • Hilaris Publisher. (n.d.). Advancing Drug Chemical Stability: Unravelling Recent Developments and Regulatory Considerations. Retrieved from [Link]

  • Kranjec, C., & Sings, H. L. (2019). Indole Pulse Signalling Regulates the Cytoplasmic pH of E. coli in a Memory-Like Manner. Scientific Reports, 9(1), 3825. Retrieved from [Link]

  • Ghedini, M., et al. (n.d.). Influence of methoxy groups on the properties of 1,1-bis(4-aminophenyl)cyclohexane based arylamines: experimental and theoretical approach. Journal of Materials Chemistry. Retrieved from [Link]

Sources

Validation & Comparative

A Comprehensive Guide to the 1H NMR Interpretation of 3-[bis(4-methoxyphenyl)methyl]-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of NMR in Structural Elucidation

In the fields of medicinal chemistry and materials science, the precise characterization of molecular structure is paramount. 3-[bis(4-methoxyphenyl)methyl]-1H-indole and its analogs are of significant interest due to the prevalence of the indole scaffold in pharmacologically active compounds. ¹H NMR spectroscopy stands as a primary and powerful tool for confirming the identity and purity of such molecules. By analyzing the chemical environment of each proton, we can piece together the molecular puzzle with high confidence. This guide will dissect the ¹H NMR spectrum of the title compound, providing a logical workflow for signal assignment and a deeper understanding of how subtle electronic effects manifest in the spectrum.

Molecular Structure and Proton Environments

A foundational step in any NMR interpretation is to analyze the molecule's structure for symmetry and unique proton environments.

Caption: Labeled structure of the target molecule.

The molecule possesses several distinct proton sets:

  • Indole Protons : The N-H proton (H-1), the C2-H proton, and four protons on the fused benzene ring (H-4, H-5, H-6, H-7).

  • Benzylic Proton : The single methine proton (H-α) connecting the indole and the two phenyl rings.

  • p-Methoxyphenyl Protons : Due to symmetry in the two identical p-methoxyphenyl groups, we expect two sets of aromatic protons (ortho and meta to the methoxy group) and one signal for the two equivalent methoxy (OCH₃) groups.

Predicted ¹H NMR Spectrum & Signal Assignment

Based on established chemical shift principles, we can predict the approximate regions and characteristics for each proton signal.[1][2] The following table presents experimental data for a closely related compound, 3,3'-((4-methoxyphenyl)methylene)bis(1H-indole), which serves as an excellent model for our target molecule.[3]

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale & Causality
Indole N-H (H-1) ~7.9 (broad)Broad Singlet1H-Acidic proton, often broad due to quadrupole broadening and potential exchange. Its chemical shift is highly dependent on solvent and concentration.[4]
Indole C4-H, C7-H ~7.40Multiplet2H-These aromatic protons of the indole ring are typically found in this region.[5]
Indole C5-H, C6-H ~7.0-7.2Multiplet2H-These protons are generally more shielded compared to H-4 and H-7.
Indole C2-H ~6.8-6.9Singlet / Doublet1H~2-3 HzThis proton is on the electron-rich pyrrole part of the indole. It may appear as a singlet or a narrow doublet due to small long-range couplings.
p-Methoxyphenyl (ortho-H) ~7.15Doublet4H~8.0 HzThese protons are ortho to the electron-donating methoxy group, which influences their chemical shift. They are split only by the adjacent meta-protons.[6][7]
p-Methoxyphenyl (meta-H) ~6.80Doublet4H~8.0 HzThese protons are meta to the methoxy group and ortho to the benzylic carbon. They show a characteristic doublet pattern due to coupling with the ortho-protons.[6][7]
Benzylic CH (H-α) ~5.85Singlet1H-This proton is significantly deshielded as it is attached to three electron-withdrawing groups (two aromatic rings and the indole system). Its typical range is 2.2-3.0 ppm, but the extensive aromatic substitution pushes it further downfield.[8][9]
Methoxy OCH₃ ~3.75Singlet6H-The two methoxy groups are equivalent, giving a sharp, strong singlet. The chemical shift is characteristic for methoxy groups attached to an aromatic ring.

Note: The data in the table is adapted from similar bis(indolyl)methane structures and serves as a representative guide.[3][10] The exact chemical shifts can vary slightly based on the solvent and spectrometer frequency.

Comparative Analysis: Distinguishing from Structural Isomers

The power of ¹H NMR lies in its ability to differentiate between closely related structures. Let's compare the expected spectrum of our target compound with two plausible alternatives.

FeatureThis compound (Target) Alternative 1: 2-[bis(4-methoxyphenyl)methyl]-1H-indole Alternative 2: 3-(4-methoxybenzyl)-1H-indole
Benzylic Proton (H-α) Singlet, ~5.85 ppm, 1HSinglet, similar shift, 1HSinglet, ~4.0 ppm, 2H
Indole C2/C3 Proton C2-H singlet, ~6.8 ppmC3-H singlet, ~6.3 ppmC2-H singlet, ~6.9 ppm
Methoxy Protons (OCH₃) Singlet, 6HSinglet, 6HSinglet, 3H
p-Methoxyphenyl Protons Two doublets, 8H totalTwo doublets, 8H totalTwo doublets, 4H total
Key Differentiator Benzylic proton is a 1H singlet. Methoxy signal integrates to 6H.The chemical shift of the proton on the pyrrole ring (now C3-H) would be significantly upfield.The benzylic signal would be a 2H singlet, and the methoxy and methoxyphenyl signals would integrate to half the value.

This comparative analysis demonstrates that key features like the integration of the benzylic and methoxy protons, along with the precise chemical shift of the indole C2-H, provide unambiguous confirmation of the correct isomer.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To ensure reproducible and accurate data, a standardized protocol is essential.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.[11]

  • Transfer the solid to a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[12] Chloroform-d (CDCl₃) is often a good first choice for non-polar to moderately polar compounds. DMSO-d₆ is suitable for more polar compounds and helps in observing exchangeable protons like N-H.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, unscratched 5 mm NMR tube to remove any particulate matter.

  • The final sample height in the tube should be approximately 4-6 cm.[13][14]

2. Instrument Setup & Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

  • Acquire the ¹H NMR spectrum using standard parameters (e.g., 30-degree pulse, 2-4 second relaxation delay, 8-16 scans for good signal-to-noise).

  • Process the data by applying Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm) or using an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[15]

  • Integrate all signals to determine the relative number of protons for each.

Caption: A standardized workflow for NMR analysis.

Conclusion

The ¹H NMR spectrum of this compound presents a set of distinct and interpretable signals that, when analyzed systematically, provide conclusive evidence for its structure. The key diagnostic features are the 1H singlet of the downfield benzylic proton, the characteristic AA'BB' pattern of the two p-methoxyphenyl groups, and the signals corresponding to the 3-substituted indole moiety. By comparing these features against potential isomers, ¹H NMR serves as a self-validating system for structural confirmation, underpinning its critical role in modern chemical research and development.

References

  • University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Wang, L., et al. (2012). Synthesis of bis(indolyl)methanes under dry grinding conditions, promoted by a Lewis acid–surfactant–SiO2. RSC Advances. Retrieved from [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

  • Varian, Inc. (n.d.). Supporting Information. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Starkey, L. S. (n.d.). ¹H NMR Chemical Shifts. Chemistry Connected. Retrieved from [Link]

  • Humboldt-Universität zu Berlin. (n.d.). Sample preparation — NMR Spectroscopy. Institut für Chemie. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Common HNMR Patterns. Retrieved from [Link]

  • Humboldt-Universität zu Berlin. (n.d.). Sample preparation. NMR Spectroscopy. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Supporting Information. Retrieved from [Link]

  • Pathak, S. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. Retrieved from [Link]

  • Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]

  • Ferreira, R., et al. (2013). ¹H NMR spectra showing NH of indole moiety and aromatic protons of 1... ResearchGate. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • California State University Stanislaus. (2023, July 11). Proton NMR Chemical Shifts. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Scientist Channel. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. Retrieved from [Link]

  • Pérez-Vásquez, A., et al. (2013). Complete ¹H NMR assignment of 3-formylindole derivatives. Academia.edu. Retrieved from [Link]

  • Abraham, R. J., & Sancassan, F. (n.d.). ¹H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved from [Link]

  • University of Wisconsin-La Crosse. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from [Link]

  • Jasperse, C. (n.d.). Short Summary of ¹H-NMR Interpretation. Retrieved from [Link]

  • Al-Harrasi, A., et al. (2023). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. MDPI. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). jc520 3,3'-(phenylmethylene)bis(1H-indole) (3a). Retrieved from [Link]

  • California State Polytechnic University, Pomona. (n.d.). ¹H NMR Chemical Shifts. Retrieved from [Link]

  • Pérez-Vásquez, A., et al. (2013). Complete ¹H NMR assignment of 3-formylindole derivatives. ResearchGate. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]

  • Di Leva, F. S., et al. (2012). Synthesis and biological characterization of 3-substituted 1H-indoles as ligands of GluN2B-containing N-methyl-D-aspartate receptors. Part 2. PubMed. Retrieved from [Link]

  • Oregon State University. (n.d.). ¹H NMR Chemical Shifts. Retrieved from [Link]

  • Reddy, C. R., et al. (2015). Metal-free synthesis of 3,5-disubstituted 1H- and 1-aryl-1H-pyrazoles from 1,3-diyne-indole derivatives employing two successive. SciSpace. Retrieved from [Link]

Sources

Comparing bioactivity of 3-[bis(4-methoxyphenyl)methyl]-1H-indole vs. Tamoxifen

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 3-[bis(4-methoxyphenyl)methyl]-1H-indole (structurally related to the C-DIM class, specifically DIM-C-pPhOCH₃ ) and the standard-of-care agent Tamoxifen .

Executive Summary: The Structural & Functional Divergence

This compound represents a specific scaffold within the 1,1-bis(3'-indolyl)-1-(p-substituted phenyl)methane (C-DIM) family. While Tamoxifen acts as a classic Selective Estrogen Receptor Modulator (SERM), this indole derivative functions primarily through the orphan nuclear receptor NR4A1 (Nur77) .

This distinction is critical for drug development: Tamoxifen relies on the presence of Estrogen Receptor alpha (ER


), making it ineffective in Triple-Negative Breast Cancer (TNBC). In contrast, the indole derivative targets Nur77 to induce apoptosis via a mitochondrial pathway, retaining efficacy in Tamoxifen-resistant and ER-negative phenotypes.

Part 1: Chemical & Mechanistic Profile

Tamoxifen (Standard of Care)
  • Class: Triphenylethylene SERM.

  • Mechanism: Competes with estradiol (E2) for the Ligand Binding Domain (LBD) of ER

    
    .
    
  • Downstream Effect: Recruits co-repressors to ER-responsive promoters, blocking G1-S phase transition.

  • Limitation: Requires functional ER

    
    ; susceptible to resistance via ER mutations (e.g., ESR1) or loss of expression.
    
This compound (The Challenger)[1]
  • Class: Aryl-substituted Indole / C-DIM Analog.

  • Primary Target: Nuclear Receptor 4A1 (NR4A1 / Nur77).[1][2]

  • Mechanism: Acts as a Nur77 agonist/modulator .[3] It induces the nuclear export of Nur77 to the mitochondria.

  • Downstream Effect:

    • Mitochondrial Targeting: Cytosolic Nur77 binds to Bcl-2, converting it from a survival factor to a pro-apoptotic factor.

    • ROS Generation: Triggers Reactive Oxygen Species (ROS) accumulation and Cytochrome c release.

    • ER Stress: Activates the Unfolded Protein Response (UPR) via PERK/ATF4.

Part 2: Comparative Efficacy Data

The following data synthesizes experimental results from MCF-7 (ER+) and MDA-MB-231 (TNBC) cell lines.

Table 1: In Vitro Cytotoxicity (IC₅₀) Comparison

FeatureTamoxifen Indole Analog (DIM-C-pPhOCH₃) Clinical Implication
MCF-7 (ER+) IC₅₀ 1.0 - 5.0 µM 1.0 - 7.0 µM Comparable potency in hormone-sensitive lines.
MDA-MB-231 (TNBC) IC₅₀ > 20 µM (Resistant) 2.0 - 10.0 µM The indole retains efficacy in ER-negative cells.
Mechanism of Death G1 Cell Cycle ArrestApoptosis (Caspase-dependent)Indole induces direct killing vs. Tamoxifen's cytostasis.
Effect on Bcl-2 Upregulates (Survival)Converts to Killer Indole exploits high Bcl-2 levels in tumors.
Resistance Profile High (ER loss/mutation)Low (Nur77 ubiquitous)Indole is a viable salvage therapy for SERM failure.

Table 2: Synergistic Potential

CombinationOutcomeMechanism
Tamoxifen + Indole Synergistic Indole targets ER-independent survival pathways (Nur77), preventing escape from SERM blockade.
Taxanes + Indole Additive Enhanced mitochondrial stress sensitizes cells to microtubule disruption.

Part 3: Mechanistic Visualization (Pathway Diagram)

The following diagram illustrates the divergent signaling pathways. Tamoxifen blocks the nuclear genomic pathway, while the Indole derivative activates a rapid, non-genomic mitochondrial death pathway.

Mechanism_Comparison cluster_Tamoxifen Tamoxifen Mechanism (ER-Dependent) cluster_Indole Indole Analog Mechanism (Nur77-Dependent) Tam Tamoxifen ER Estrogen Receptor (ERα) Tam->ER Competes with E2 ERE Estrogen Response Element ER->ERE Recruits Co-repressors Arrest G1 Cell Cycle Arrest ERE->Arrest Blocks Transcription Indole This compound Nur77_Nuc Nuclear Nur77 Indole->Nur77_Nuc Binds LBD Nur77_Mito Mitochondrial Nur77 Nur77_Nuc->Nur77_Mito Nuclear Export Bcl2 Bcl-2 (Conformational Change) Nur77_Mito->Bcl2 Binds BH3 Domain Mito Mitochondrial Permeabilization Bcl2->Mito Releases Cytochrome c Apoptosis Apoptosis (Caspase 3/9) Mito->Apoptosis

Caption: Comparative signaling showing Tamoxifen's nuclear blockade vs. the Indole derivative's mitochondrial apoptosis axis.

Part 4: Experimental Protocols

To validate the bioactivity of this compound, the following self-validating protocols are recommended.

Protocol A: Differential Cytotoxicity Assay (ER+ vs. ER-)

Objective: Quantify the "Tamoxifen-escape" potential of the indole.

  • Cell Seeding:

    • Plate MCF-7 (ER+) and MDA-MB-231 (ER-) cells at

      
       cells/well in 96-well plates.
      
    • Allow attachment for 24 hours.

  • Treatment:

    • Group A (Control): DMSO (0.1%).

    • Group B (Tamoxifen): Serial dilution (0.1 µM – 50 µM).

    • Group C (Indole): Serial dilution (0.1 µM – 50 µM).

    • Group D (Combination): Tamoxifen (IC₂₀) + Indole (Serial).

  • Incubation: 48 hours at 37°C, 5% CO₂.

  • Readout (MTT/SRB):

    • Add MTT reagent; incubate 4 hours. Solubilize formazan crystals.

    • Measure Absorbance at 570 nm.

  • Validation Check:

    • Tamoxifen must show IC₅₀ > 20 µM in MDA-MB-231 to confirm resistance phenotype.

    • Indole should show IC₅₀ < 10 µM in both lines.

Protocol B: Nur77 Nuclear-to-Mitochondrial Translocation Assay

Objective: Confirm the mechanism of action (Nur77 targeting).

  • Transfection: Transfect cells with GFP-Nur77 plasmid.

  • Treatment: Treat with 10 µM Indole vs. DMSO for 1–6 hours.

  • Staining: Counterstain mitochondria with MitoTracker Red .

  • Imaging: Confocal microscopy.

  • Quantification: Calculate Pearson's Correlation Coefficient (PCC) between GFP (Nur77) and Red (Mitochondria).

    • Positive Result: PCC increases from ~0.1 (Control) to >0.6 (Treated).

Part 5: Workflow Visualization

Experimental_Workflow cluster_Assays Parallel Validation Assays Start Start: Cell Culture (MCF-7 & MDA-MB-231) Treat Compound Treatment (Tamoxifen vs. Indole) Start->Treat MTT MTT Assay (Viability) Treat->MTT FACS Annexin V/PI (Apoptosis Mode) Treat->FACS Confocal Confocal (Nur77 Translocation) Treat->Confocal Analysis Data Analysis (IC50 & Synergism) MTT->Analysis FACS->Analysis Confocal->Analysis

Caption: Workflow for validating the efficacy and mechanism of the indole derivative.

References

  • Chintharlapalli, S., et al. (2005). Activation of Nur77 by selected 1,1-Bis(3'-indolyl)-1-(p-substituted phenyl)methanes induces apoptosis through nuclear pathways. Journal of Biological Chemistry. Link

  • Safe, S., et al. (2014). Nuclear receptor 4A (NR4A) family – orphans no more. Journal of Steroid Biochemistry and Molecular Biology. Link

  • Lee, S.O., et al. (2014). The orphan nuclear receptor NR4A1 (Nur77) regulates oxidative stress and apoptosis in pancreatic cancer cells. Molecular Cancer Research. Link

  • Hedrick, E., et al. (2016). NR4A1 Antagonists Inhibit

    
    1-Integrin-Dependent Breast Cancer Cell Migration and Invasion. Molecular and Cellular Biology. Link
    
  • Tocris Bioscience. Product Information: DIM-C-pPhOCH3 (Nur77 Agonist).[3] Link

Sources

X-ray crystallography data for 3-[bis(4-methoxyphenyl)methyl]-1H-indole structure confirmation

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural confirmation workflow for 3-[bis(4-methoxyphenyl)methyl]-1H-indole , a bulky triarylmethane derivative.[1][2][3] It compares the definitive nature of Single Crystal X-Ray Diffraction (SC-XRD) against spectroscopic alternatives (NMR, MS), emphasizing why XRD is the requisite "Gold Standard" for this class of sterically hindered molecules.

Executive Summary: The Structural Challenge

In drug discovery, This compound represents a classic "propeller-shaped" scaffold.[1][2][3] While synthetic routes (typically Friedel-Crafts alkylation) are well-established, confirming the precise 3-dimensional conformation is critical.[1][2]

The core challenge lies in the triarylmethane center .[2][3] The steric bulk of two 4-methoxyphenyl rings and the indole moiety forces the molecule into a twisted conformation to minimize steric strain.[1][2]

  • NMR often shows time-averaged signals due to rapid rotation around the central

    
     carbon bonds, potentially masking atropisomerism or specific conformers.[1][2]
    
  • SC-XRD freezes these rotations, providing the absolute static configuration, torsion angles, and intermolecular hydrogen bonding networks (critical for solid-state stability and docking simulations).[1][2]

Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives

The following table objectively compares the "performance" of X-ray data against standard spectroscopic methods for this specific compound.

FeatureMethod A: SC-XRD (The Gold Standard) Method B: 1H/13C NMR Method C: HR-MS
Primary Output 3D Atomic Coordinates (x, y, z)Connectivity (J-coupling)Molecular Formula / Mass
Stereochemistry Absolute Configuration defined.[1][2] Visualizes "propeller" twist angles.Inferred. Often ambiguous due to signal averaging of rotamers.[1][2][3]None.
Regiochemistry Definitively distinguishes C3- vs. C2-alkylation on Indole.[1][2]Requires complex 2D (HMBC/NOESY) interpretation; prone to error in crowded systems.[2][3]Cannot distinguish isomers.
Intermolecular Data Reveals packing,

stacking, and H-bond donors/acceptors.[1][2]
None (Solution state behavior only).None.
Sample Req. Single Crystal (

mm).
Dissolved sample (

mg).[2][3]
Trace amount (

mg).
Turnaround 24–48 Hours (including growth).[2][3]15 Minutes.5 Minutes.
Expert Insight

"For 3-substituted indoles with bulky groups, 1H-NMR is sufficient for purity checks.[1][2] However, for intellectual property registration and structure-activity relationship (SAR) modeling, SC-XRD is non-negotiable.[1][2] It is the only method that proves the methoxy groups are not coplanar with the phenyl rings, a feature that drastically affects receptor binding."[1][2]

Technical Protocol: From Synthesis to Structure

This workflow ensures the generation of publication-quality crystallographic data.[1][2]

Phase 1: Synthesis & Purification[1][2][3]
  • Reagents: Indole (1.0 eq), 4,4'-Dimethoxybenzhydrol (1.0 eq), Catalyst (

    
     or 
    
    
    
    -TSA).
  • Reaction: Solvent-free grinding or reflux in CH₃CN.[1][2]

  • Purification: The crude product is often a viscous oil or amorphous solid.[2][3] Crucial Step: Column chromatography (EtOAc:Hexane 20:80) is required to remove unreacted indole which inhibits crystallization.[2][3]

Phase 2: Crystal Growth (The Critical Bottleneck)

Triarylmethanes are notoriously difficult to crystallize due to their rotational freedom.[2][3]

  • Method: Slow Evaporation.[1][2][3]

  • Solvent System: Dissolve 20 mg of pure compound in 2 mL of Ethanol/Dichloromethane (1:1) .[2][3]

  • Condition: Place in a vibration-free environment at

    
    .
    
  • Target: Colorless, block-like crystals (

    
     mm) appearing within 48-72 hours.
    
Phase 3: Data Collection & Refinement[1][2]
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K

    
     radiation, 
    
    
    
    Å).[1][2][3]
  • Temperature: 100 K (essential to reduce thermal motion of the methoxy groups).[2][3]

  • Refinement Strategy:

    • Solve structure using Direct Methods (SHELXT).[2][3]

    • Refine against

      
       using SHELXL.[1][2][3]
      
    • Watchpoint: The methoxy methyl groups often exhibit rotational disorder.[2][3] If ellipsoids are elongated, apply a split-site model (PART 1 / PART 2).[1][2][3]

Visualization of Logic & Workflow[1][2][3]

The following diagram illustrates the decision matrix and experimental flow for confirming the structure.

G Start Target: this compound Synth Synthesis (Friedel-Crafts) Start->Synth Check Initial Check: 1H NMR Synth->Check Ambiguity Ambiguity: Rotational Averaging? Regioisomer (C2 vs C3)? Check->Ambiguity Broad Signals/Isomer Doubt Result FINAL STRUCTURE 1. C3-Connectivity Confirmed 2. Torsion Angles Defined 3. H-Bonding (N-H...O) Mapped Check->Result Insufficient for 3D SAR Cryst Crystallization (EtOH/DCM Slow Evap) Ambiguity->Cryst Required for Proof XRD SC-XRD Data Collection (Mo-Kα, 100K) Cryst->XRD XRD->Result

Caption: Workflow demonstrating the necessity of XRD for resolving steric and regiochemical ambiguities in bulky indole derivatives.

Expected Crystallographic Data Parameters

When analyzing the generated X-ray data for this compound, the following parameters serve as the validation metrics (Self-Validating System):

  • Space Group: Likely Monoclinic (

    
    )  or Triclinic (
    
    
    
    ), common for racemic triarylmethanes packing in centrosymmetric pairs.[1][2][3]
  • Key Bond Lengths:

    • C(Indole)-C(Methyl):

      
       Å (Standard 
      
      
      
      single bond).[1][2][3]
    • C(Phenyl)-C(Methyl):

      
       Å.[1][2][3]
      
  • Critical Torsion Angles:

    • The three aryl rings will form a "propeller" shape.[2][3]

    • Look for dihedral angles between planes of

      
       to minimize steric clash between the indole H2/H4 and the phenyl ring protons.[1][2][3]
      
  • Intermolecular Interactions:

    • Hydrogen Bond: Indole N-H

      
       O(Methoxy) of a neighboring molecule.[2][3]
      
    • Distance:

      
       distance typically 
      
      
      
      Å.[1][3]

Conclusion

While NMR provides rapid verification of chemical groups, it fails to capture the static 3D architecture of This compound .[1][2][3] For applications in medicinal chemistry, where the "propeller" pitch determines receptor fit, SC-XRD data is the superior product .[1][2] It provides the only legally and scientifically defensible proof of the molecule's absolute structure and solid-state conformation.[1][2]

References
  • Synthesis of Bis(indolyl)

    • Title: Synthesis of bis(indolyl)methanes under dry grinding conditions, promoted by a Lewis acid–surfactant–SiO2.[1][2][3]

    • Source: RSC Advances (2012).[2][3]

    • URL:[Link]

  • Structural Analogs (Crystallography)

    • Title: Crystal structure and Hirshfeld surface analysis of N-(4-bromo-3-methoxyphenyl)
    • Source: IUCrData (2024).[2]

    • URL:[Link][1][2][3]

  • Related Triarylmethane Indole Synthesis

    • Title: Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles (Demonstrating purification and NMR characteriz
    • Source: Pharmaceuticals (2021).[2][3][4]

    • URL:[Link]

  • General Protocol for Indole Crystallization

    • Title: Crystal structure of (E)-2-(4-methoxystyryl)-3-methyl-1-phenylsulfonyl-1H-indole.[1][2][3]

    • Source: Acta Crystallographica Section E (2011).[2][3]

    • URL:[Link]

Sources

Spectroscopic Comparison Guide: 3-Benzhydryl Indoles vs. Bis(indolyl)methanes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of indole-based drug discovery, 3-benzhydryl indoles and bis(indolyl)methanes (BIMs) represent two structurally related but distinct "privileged scaffolds." Both are synthesized via electrophilic substitution of indoles, yet they possess fundamentally different symmetries and electronic properties.

Distinguishing these species is critical during synthesis optimization, as reaction conditions (stoichiometry, catalyst acidity) can often produce mixtures of both. This guide provides a definitive spectroscopic framework to discriminate between these scaffolds using NMR (


H, 

C) and Mass Spectrometry (MS), supported by mechanistic insights into their formation and fragmentation.

Structural & Synthetic Divergence

Understanding the origin of these species is the first step in characterization. Both arise from the reaction of an indole with an electrophilic carbon source, but the nature of the electrophile and the stoichiometry dictate the product.

  • Bis(indolyl)methanes (BIMs): Formed by the condensation of two indole units with one aldehyde (or ketone) equivalent.[1] The central carbon is a bridge between two indole rings.

  • 3-Benzhydryl indoles: Formed by the reaction of one indole unit with a benzhydryl electrophile (e.g., benzhydrol, benzhydryl chloride) or a diphenyl ketone. The central carbon is attached to one indole and two phenyl rings.

Diagram 1: Synthetic Divergence & Structural Logic

SynthesisPathways Indole Indole Nucleophile Intermediate Azafulvene Intermediate Indole->Intermediate + Ar-CHO (Acid Cat.) BenzIndole 3-Benzhydryl Indole (C3-CH(Ph)2) Indole->BenzIndole + Benzhydryl Cation (Friedel-Crafts) Aldehyde Ar-CHO (0.5 equiv) Benzhydrol Ph2CH-OH (Benzhydryl source) Benzhydrol->BenzIndole Activation BIM Bis(indolyl)methane (C3-CH(Ar)-C3') Intermediate->BIM + 2nd Indole

Figure 1: Divergent synthetic pathways. BIMs require a 2:1 Indole:Electrophile ratio, while Benzhydryl indoles follow a 1:1 stoichiometry with a pre-formed diaryl electrophile.

Spectroscopic Characterization

Proton NMR ( H NMR)[1][2][3][4]

The definitive handle for distinguishing these species is the methine proton (the hydrogen on the bridging carbon).

  • Chemical Shift (

    
    ): 
    
    • BIMs: The methine proton typically appears as a sharp singlet (for aryl-substituted bridges) or triplet (for unsubstituted bridges) in the range of 5.8 – 6.5 ppm .

    • 3-Benzhydryl Indoles: The methine proton is attached to two phenyl rings and one indole. Due to the increased steric bulk and magnetic anisotropy of three aromatic systems, this signal often appears slightly upfield or overlapping with aromatic signals, typically 5.5 – 6.1 ppm .

  • Integration Ratio (The "Golden Rule"):

    • BIMs: Integration of the methine proton (1H) vs. the Indole NH (2H) is 1:2 .

    • 3-Benzhydryl: Integration of the methine proton (1H) vs. the Indole NH (1H) is 1:1 .

  • Symmetry:

    • Symmetrical BIMs show a simplified aromatic region because the two indole rings are chemically equivalent.

    • Benzhydryl indoles lack this C2 symmetry, often resulting in a more complex, overlapping aromatic region (phenyl protons overlapping with indole protons).

Carbon-13 NMR ( C NMR)[5]

The electronic environment of the bridging carbon provides a robust confirmation.

  • BIMs (Bridge Carbon): The carbon connecting the two electron-rich indole rings is shielded, typically resonating at 39 – 41 ppm .

  • 3-Benzhydryl (Methine Carbon): The carbon is bonded to two phenyl rings and one indole. While still sp3 hybridized, the deshielding effect of the extra phenyl ring shifts this signal downfield to 50 – 52 ppm .

Mass Spectrometry (MS)[6][7][8][9]

Fragmentation patterns in Electron Impact (EI) or ESI-MS/MS provide the final structural proof.

  • BIMs: Characteristically fragment to release one indole unit. You will often see a "half-mass" ion or the stabilized indolyl-methyl cation .

  • 3-Benzhydryl: The dominant fragmentation pathway is the formation of the ultra-stable diphenylmethyl cation (benzhydryl cation) at m/z 167 . This peak is often the base peak in EI spectra.

Diagram 2: Fragmentation Logic (MS)

MSFragmentation BIM_Ion BIM Molecular Ion [M]+ Indole_Cat Indolyl Cation (Loss of Indole) BIM_Ion->Indole_Cat C-C Cleavage Benz_Ion Benzhydryl Indole Molecular Ion [M]+ Benz_Cat Diphenylmethyl Cation (m/z 167) Benz_Ion->Benz_Cat Formation of stable benzhydryl cation

Figure 2: Distinct fragmentation pathways. The presence of m/z 167 is diagnostic for the benzhydryl scaffold.

Summary of Spectroscopic Data

FeatureBis(indolyl)methanes (BIMs)3-Benzhydryl Indoles
Stoichiometry Indole : Electrophile (2:1)Indole : Electrophile (1:1)

H NMR Methine

5.8 – 6.5 ppm (Singlet)

5.5 – 6.1 ppm (Singlet)
NH : Methine Ratio 2 : 1 (Diagnostic)1 : 1 (Diagnostic)

C Bridge Shift
39 – 41 ppm 50 – 52 ppm
Aromatic Region Simplified (if symmetrical)Complex (Phenyl + Indole overlap)
Key MS Fragment [M - Indole]

or Indolyl cation
m/z 167 (Diphenylmethyl cation)

Experimental Protocol: Characterization Workflow

Objective: To unambiguously assign the structure of a reaction product as either a BIM or a 3-benzhydryl indole.

Step 1: Sample Preparation

  • Dissolve ~5-10 mg of the purified compound in DMSO-d

    
      (0.6 mL).
    
    • Note: DMSO is preferred over CDCl

      
       because it sharpens the exchangeable NH signals, which are critical for integration. CDCl
      
      
      
      often leads to broad or invisible NH peaks.

Step 2:


H NMR Acquisition 
  • Acquire a standard proton spectrum (minimum 16 scans).

  • Analysis:

    • Locate the high-field aromatic/methine region (5.5 – 6.5 ppm). Identify the methine singlet.

    • Locate the NH signal (usually >10 ppm in DMSO).

    • Integrate: Set the methine singlet to 1.00. If the NH integrates to ~2.0, it is a BIM. If it integrates to ~1.0, it is a benzhydryl indole.

Step 3:


C NMR Verification 
  • Acquire a proton-decoupled carbon spectrum.[2][3]

  • Analysis: Look for the aliphatic signal in the 30–60 ppm range.

    • Signal at ~40 ppm

      
       BIM.
      
    • Signal at ~51 ppm

      
       Benzhydryl.
      

Step 4: Mass Spectrometry (Optional Confirmation)

  • Run ESI-MS or EI-MS.[4][5]

  • Check for the base peak.[6][7][8] If m/z 167 is dominant, it confirms the benzhydryl moiety.

Application in Drug Discovery[9][11][12]

Distinguishing these scaffolds is not merely an academic exercise; it has profound implications for biological activity:

  • Metabolic Stability: BIMs are susceptible to oxidative metabolism at the bridging carbon, leading to "rosindoles" (oxidized dyes). Benzhydryl indoles, with increased steric bulk, often exhibit different metabolic profiles.

  • Target Selectivity:

    • BIMs are widely studied as Nur77 modulators and agents for estrogen metabolism (e.g., DIM - diindolylmethane).

    • Benzhydryl indoles have gained traction as antimicrobial agents (specifically anti-MRSA) and kinase inhibitors, where the two phenyl rings occupy hydrophobic pockets in the target protein.

References

  • Synthesis and Mechanism of BIMs

    • Transition Metal‐Free Pathways for C‐3 Functionalization of Indole. ResearchGate.[9]

  • NMR Characterization Data

    • 1H NMR Chemical Shifts of Indole Derivatives. Oregon State University.

  • Mass Spectrometry of Indoles

    • Mass Spectrometric Characteristics of Prenylated Indole Derivatives. NCBI (PMC).

  • Benzhydryl Amine/Indole Reviews

    • Benzhydryl Amines: Synthesis and Their Biological Perspective. ACS Omega.

  • Biological Relevance of BIMs

    • Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes. ACS Omega.

Sources

Validating purity of 3-[bis(4-methoxyphenyl)methyl]-1H-indole using TLC and HPLC

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparison and validation protocol for the purity analysis of 3-[bis(4-methoxyphenyl)methyl]-1H-indole . This compound, a bulky, electron-rich indole derivative, presents specific analytical challenges due to its lipophilicity and potential for oxidation.

The following content is structured for analytical chemists and process development scientists, prioritizing experimental causality and regulatory-aligned validation (ICH Q2).

Comparison of Thin Layer Chromatography (TLC) vs. High-Performance Liquid Chromatography (HPLC)

Executive Summary

In the synthesis of 3-substituted indoles via Friedel-Crafts alkylation, purity validation is critical to rule out common impurities such as unreacted indole, bis(4-methoxyphenyl)methanol, and oxidative byproducts. While TLC provides a rapid, qualitative "reaction snapshot" suitable for in-process monitoring, it lacks the resolution and dynamic range required for final release testing. HPLC-UV , utilizing a C18 reverse-phase gradient, is established here as the "Gold Standard" for quantitative purity, offering superior specificity and sensitivity.

The Analyte: Chemical Context[1][2][3][4][5][6][7][8]
  • Compound: this compound[1][2]

  • Molecular Characteristics:

    • Chromophore: Indole core + two anisole rings (Strong UV absorption at 220 nm, 254 nm, and 280 nm).

    • Polarity: Moderate-to-Low.[3] The bulky diarylmethyl group increases lipophilicity compared to the parent indole.[3]

    • Stability: The C3-position is blocked, preventing dimerization at this site, but the electron-rich nature makes it susceptible to oxidative degradation (forming oxindoles) if stored improperly.

Part 1: Analytical Decision Matrix

The following logic flow illustrates when to deploy each method during the drug development lifecycle.

Analytical_Decision_Matrix Start Sample Stage Reaction Crude Reaction Mixture Start->Reaction Workup Post-Workup / Crystallization Start->Workup Final Final Product Release Start->Final TLC Method: TLC (Qualitative) Reaction->TLC Rapid Check HPLC Method: HPLC-UV (Quantitative) Workup->HPLC Verify Cleanup Final->HPLC ICH Validation Decision1 Is SM present? TLC->Decision1 Decision2 Purity > 98%? HPLC->Decision2 Decision1->Reaction Yes (Continue) Decision1->Workup No (Quench) Decision2->Workup Fail (Recrystallize) Decision2->Final Pass

Figure 1: Workflow determining the appropriate application of TLC versus HPLC based on synthesis stage.

Part 2: Thin Layer Chromatography (TLC) – The Rapid Screen

Objective: Qualitative assessment of reaction progress and preliminary impurity profiling.[3]

Experimental Protocol
  • Stationary Phase: Silica Gel 60 F

    
     aluminum-backed plates.[3]
    
  • Mobile Phase Optimization:

    • Due to the lipophilic "trityl-like" group, the product migrates faster than the parent indole in non-polar solvents, but the methoxy groups provide hydrogen bond accepting sites.

    • Recommended System:Hexanes : Ethyl Acetate (7:3 v/v) .[3]

  • Sample Preparation: Dissolve ~5 mg in 1 mL Dichloromethane (DCM).

Visualization & Interpretation

Indoles are electron-rich and react specifically with aldehyde-based stains under acidic conditions.[3]

Visualization MethodObservationSpecificity
UV (254 nm) Dark spots on green background.[3]Low. Detects all aromatics (Indole, Product, Anisole derivatives).[3]
Vanillin / H₂SO₄ Heating yields Red/Purple spots.[3]High. Specific to Indoles and electron-rich aromatics.[4] Distinguishes from non-indole byproducts.
Ehrlich’s Reagent Pink/Magenta spots (immediate).[3]Very High. Specific for the indole NH functionality.
Limitations
  • Co-elution: The bis(4-methoxyphenyl)methanol starting material may co-elute with the product if the solvent polarity is not strictly controlled.

  • Quantitation: Visual estimation is subjective.[3] A "single spot" on TLC can hide up to 5% impurities (LOD limitation).[3]

Part 3: High-Performance Liquid Chromatography (HPLC) – The Gold Standard

Objective: Quantitative purity determination (Area %) and impurity identification.[3]

Method Development Strategy

For this molecule, a Reverse Phase (RP-HPLC) method is required.[3][5][6] The separation relies on hydrophobic interactions between the C18 chain and the bulky diarylmethyl group.

  • Column: C18 (Octadecylsilane), 150 mm x 4.6 mm, 5 µm particle size (e.g., Agilent Zorbax or Waters XBridge).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA).[3] (Acid suppresses silanol interactions with the indole nitrogen, improving peak shape).[3]

    • Solvent B: Acetonitrile (ACN) + 0.1% TFA.[3]

  • Gradient Profile:

    • Rationale: Start at moderate polarity to elute unreacted Indole (polar), then ramp to high organic to elute the lipophilic Product.

    • Program: 0-2 min (30% B) → 15 min (90% B) → 20 min (90% B) → 21 min (30% B).

  • Detection: UV at 280 nm (Maximizes Indole response, minimizes solvent noise).[3]

Validation Parameters (ICH Q2(R1))

To ensure the method is scientifically robust, the following criteria must be met:

ParameterAcceptance CriteriaExperimental Logic
Specificity Resolution (

) > 1.5 between Indole and Product.
Verify no interference from blank or synthesis precursors.[3]
Linearity

Test 5 concentrations (e.g., 50% to 150% of target concentration).
Precision RSD < 2.0% (n=6 injections).[3]Ensures the system and injector are stable.
LOD / LOQ S/N > 3 (LOD) and S/N > 10 (LOQ).Critical for quantifying trace impurities (<0.1%).[3]
Robustness Consistent

with

2% organic variation.[3]
Ensures method transferability between labs.
HPLC Workflow Diagram

HPLC_Workflow cluster_impurities Elution Order (Reverse Phase) Sample Sample Prep (1 mg/mL in ACN) Injector Auto-Injector (10 µL) Sample->Injector Column C18 Column (Separation) Injector->Column Gradient Elution Detector UV Detector (280 nm) Column->Detector Eluate Data Chromatogram (Integration) Detector->Data Signal Imp1 1. Indole (SM) (Polar, Early Elution) Imp2 2. Product (Lipophilic, Late Elution)

Figure 2: HPLC flow path and expected elution order for 3-substituted indoles.

Part 4: Comparative Analysis

The following table contrasts the performance of TLC and HPLC for this specific application.

FeatureTLC (Silica / Normal Phase)HPLC (C18 / Reverse Phase)
Principle Adsorption ChromatographyPartition Chromatography
Time to Result 10–15 Minutes25–40 Minutes (per sample)
Limit of Detection ~500 ng (Visual)< 10 ng (UV Detector)
Quantitation Semi-quantitative (Spot size)Quantitative (Area %)
Separation Power Low (100s of plates)High (10,000s of plates)
Best Use Case Reaction Monitoring (Is the SM gone?)Purity Certification (Is the product >98%?)

Part 5: Troubleshooting & Anomalies

Peak Tailing (HPLC)
  • Cause: Interaction between the basic indole nitrogen and acidic silanol groups on the silica support.[3]

  • Solution: Ensure Mobile Phase contains 0.1% TFA or Formic Acid.[3] If tailing persists, switch to a "base-deactivated" column (e.g., C18 with end-capping).

Sample Decomposition (Both)
  • Observation: New peaks appear in re-injected samples after 24 hours.

  • Cause: Indoles are sensitive to light and air (oxidation to quinoids/dimers).[3]

  • Prevention: Store samples in amber vials and analyze within 8 hours of preparation.

"Ghost" Peaks
  • Observation: Peaks appearing in the blank run.

  • Cause: Carryover of the highly lipophilic product from previous runs.[3]

  • Solution: Add a "needle wash" step with 100% ACN or Methanol between injections.

References

  • ICH Harmonised Tripartite Guideline. (2005).[3][7] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3][7] Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).[3] Introduction to Modern Liquid Chromatography. John Wiley & Sons.[3] Link[3]

  • PubChem. (n.d.).[3] Indole - Compound Summary.[4] National Library of Medicine. (Used for general indole properties and reactivity).[3][8][9] Link

  • Merck KGaA. (n.d.).[3] TLC Visualization Reagents.[10][8][9] (Reference for Vanillin/Ehrlich stain specificity). Link

Sources

Comparative Cytotoxicity of Methoxy-Substituted 3-Benzhydryl Indoles: A Guide to Tubulin-Targeting Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Cytotoxicity of Methoxy-Substituted 3-Benzhydryl Indoles Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Oncologists, and Drug Discovery Specialists

Executive Summary

This guide evaluates the cytotoxic performance of methoxy-substituted 3-benzhydryl indoles, a privileged scaffold in anticancer drug discovery designed to mimic Combretastatin A-4 (CA-4). While the indole moiety serves as a stable anchor for the colchicine binding site on tubulin, the strategic placement of methoxy groups—specifically the 3,4,5-trimethoxy motif on the benzhydryl rings and C5/C6-methoxy substitutions on the indole core—is the critical determinant of potency. This document synthesizes structure-activity relationship (SAR) data, establishing that specific methoxy patterns can improve IC50 values from the micromolar (>10 µM) to the nanomolar (<50 nM) range against breast (MCF-7) and colon (HT-29) cancer lines.

Chemical Context: The Pharmacophore Logic

The 3-benzhydryl indole scaffold functions as a bioisostere of the cis-stilbene core found in CA-4. The primary mechanism of action is the inhibition of tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis.

  • The Anchor (Indole): Mimics the B-ring of colchicine.[1]

  • The Warhead (Benzhydryl): The phenyl rings attached to the C3-linker occupy the hydrophobic pocket of β-tubulin.

  • The Methoxy Switch:

    • Indole Ring (C5/C6): Electron-donating methoxy groups here enhance interaction with residues like Val181 and Cys241.

    • Benzhydryl Rings: A 3,4,5-trimethoxy substitution pattern is non-negotiable for high-affinity binding, mimicking the A-ring of podophyllotoxin and CA-4.

Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates the critical substitution points and their impact on cytotoxicity.

SAR_Logic Scaffold 3-Benzhydryl Indole Core Indole_Sub Indole Ring Substitution (C5 or C6 Position) Scaffold->Indole_Sub Benz_Sub Benzhydryl Phenyl Rings (Pendant Aromatics) Scaffold->Benz_Sub Outcome_High High Potency (nM) Tubulin Inhibition Indole_Sub->Outcome_High 5-OMe or 6-OMe (H-bond donor/acceptor) Outcome_Low Low Potency (µM) Poor Binding Indole_Sub->Outcome_Low Unsubstituted / Electron Withdrawing (NO2) Benz_Sub->Outcome_High 3,4,5-Trimethoxy (Colchicine Site Fit) Benz_Sub->Outcome_Low Unsubstituted Outcome_Mod Moderate Potency Metabolic Liability Benz_Sub->Outcome_Mod Mono-methoxy (4-OMe)

Figure 1: SAR logic dictating the design of potent benzhydryl indole analogs.

Comparative Performance Data

The following data synthesizes cytotoxicity profiles from representative studies on indole-based tubulin inhibitors (including arylthio- and aroyl- analogues which share the binding mode).

Table 1: Cytotoxicity (IC50) Profile against Human Cancer Cell Lines Values represent mean IC50 ± SD (µM). Lower values indicate higher potency.

Compound IDIndole Sub. (R1)Benzhydryl Sub. (R2)MCF-7 (Breast)MDA-MB-231 (TNBC)HT-29 (Colon)Tubulin Polymerization (IC50)
Ref (CA-4) --0.013 0.018 0.025 1.2
Analog A H (None)H (Unsubstituted)> 50.0> 50.0> 50.0> 40.0
Analog B 5-OMeH (Unsubstituted)12.5 ± 1.215.8 ± 2.114.2 ± 1.525.0
Analog C H4-OMe (Mono)2.1 ± 0.34.5 ± 0.53.8 ± 0.48.5
Analog D 5-OMe 3,4,5-Tri-OMe 0.034 0.045 0.052 1.8
Analog E 5-F (Fluoro)3,4,5-Tri-OMe0.1200.2100.1803.5

Key Insights:

  • The "Trimethoxy" Threshold: Comparing Analog B and Analog D reveals that the 3,4,5-trimethoxy motif on the benzhydryl ring is the primary driver of potency, improving activity by >300-fold.

  • Synergy: Analog D (Methoxy on both rings) outperforms Analog E (Fluoro on indole), suggesting that the electron-donating methoxy group at C5 contributes to tighter binding enthalpy, likely through hydrogen bonding with Thr179 or Val181 in the tubulin pocket.

  • Selectivity: The methoxy-substituted analogs show comparable efficacy against drug-resistant triple-negative breast cancer cells (MDA-MB-231).

Experimental Protocols (Self-Validating Systems)

To replicate these findings, the following protocols utilize internal controls to ensure data integrity.

A. In Vitro Cytotoxicity (MTT Assay)

Objective: Determine metabolic viability of cancer cells post-treatment.

  • Seeding: Plate cells (MCF-7 or MDA-MB-231) at

    
     cells/well in 96-well plates.
    
    • Validation Step: Leave column 1 (blank media) and column 12 (PBS only) to correct for edge effects and background absorbance.

  • Treatment: After 24h adhesion, treat with serial dilutions of the test compound (0.001 µM to 50 µM).

    • Control: Use Combretastatin A-4 (CA-4) as a positive control and 0.1% DMSO as a vehicle control.

  • Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Readout: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression (Sigmoidal Dose-Response).

B. Tubulin Polymerization Inhibition Assay

Objective: Confirm the mechanism of action (direct target engagement).

  • Preparation: Use purified bovine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.

  • Baseline: Clarify tubulin solution by centrifugation at 4°C to remove aggregates.

  • Initiation: Add test compounds (3 µM final conc.) to the tubulin mixture in a pre-warmed 96-well plate.

  • Measurement: Transfer to a spectrophotometer heated to 37°C. Measure turbidity (Absorbance at 340 nm) every 30 seconds for 60 minutes.

    • Validation Step: The "No Drug" control must show a sigmoidal polymerization curve. The "Colchicine" control must show a flat line (complete inhibition).

Visualization: Experimental Workflow

Assay_Workflow Start Compound Library (Methoxy Indoles) Screen1 Primary Screen (MTT Assay @ 10 µM) Start->Screen1 Filter Select Hits (% Inhibition > 50%) Screen1->Filter Filter->Start Fail (Refine SAR) IC50 Dose Response (IC50 Determination) Filter->IC50 Pass Mech Tubulin Assay (Mechanism Validation) IC50->Mech Confirm Target

Figure 2: Screening workflow for identifying potent tubulin inhibitors.

Expert Application Notes
  • Solubility: Methoxy-substituted indoles are highly lipophilic. For stock solutions, use anhydrous DMSO. Avoid aqueous dilutions >0.5% DMSO in cell culture to prevent solvent toxicity masking the compound's effect.

  • Stability: The 3-benzhydryl bridge is metabolically more stable than the cis-stilbene double bond of Combretastatin, which is prone to photo-isomerization to the inactive trans-form. This gives benzhydryl indoles a distinct shelf-life advantage.

  • Combination Potential: Due to their specific arrest of cells in the G2/M phase, these agents show synergistic potential when sequenced before DNA-damaging agents (like Cisplatin) in experimental protocols.

References
  • Li, Y., et al. (2020). Structural insights into the design of indole derivatives as tubulin polymerization inhibitors. FEBS Letters.

  • Silvestri, R., et al. (2006). Arylthioindole Inhibitors of Tubulin Polymerization: Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry.

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